Ac-VAD-AFC
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27F3N4O8 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-3-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C24H27F3N4O8/c1-10(2)19(29-12(4)32)22(37)28-11(3)20(35)31-16(9-18(33)34)21(36)30-14-6-5-13-7-15(24(25,26)27)23(38)39-17(13)8-14/h5-8,10-11,16,19H,9H2,1-4H3,(H,28,37)(H,29,32)(H,30,36)(H,31,35)(H,33,34)/t11-,16-,19-/m0/s1 |
InChI Key |
WYJCIXPWRHUSJP-UTLVKMTRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Ac-VAD-AFC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Acetyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-VAD-AFC), a widely utilized fluorogenic substrate for the detection of caspase activity. This document provides a comprehensive overview of its biochemical basis, detailed experimental protocols, and quantitative data to facilitate its effective application in research and drug development.
Core Mechanism: Fluorogenic Detection of Caspase Activity
This compound is a synthetic tetrapeptide, Val-Ala-Asp, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The fundamental principle of its action lies in the specific recognition and cleavage of the peptide sequence by active caspases. Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[1][2]
In its intact form, the this compound molecule is essentially non-fluorescent as the AFC fluorophore is quenched by the attached peptide. The substrate is designed to mimic a natural caspase recognition site. Upon the induction of apoptosis or other cellular processes that activate caspases, these enzymes recognize the Aspartic acid (Asp) residue within the VAD sequence and cleave the amide bond between the aspartate and the AFC molecule.
This cleavage event liberates the AFC fluorophore. The free AFC molecule is highly fluorescent, emitting a detectable signal upon excitation with light of the appropriate wavelength. The intensity of the fluorescence produced is directly proportional to the amount of AFC released, which in turn correlates with the level of active caspases in the sample. This allows for the sensitive quantification of caspase activity.[2][3] While the VAD sequence can be recognized by several caspases, making it a relatively broad-spectrum caspase substrate, it is often used to measure the activity of effector caspases like caspase-3.[4][5] For more specific caspase activity measurements, other peptide sequences are available, such as DEVD for caspase-3 or YVAD for caspase-1.[2][6][7]
Quantitative Data Summary
The key quantitative parameters for the use of this compound in caspase activity assays are summarized in the table below.
| Parameter | Value | Reference |
| AFC Excitation Wavelength | ~400 nm | [6][7][8][9] |
| AFC Emission Wavelength | ~505 nm | [6][7][8][9] |
| Molecular Weight (this compound) | 556.5 g/mol | [5] |
| Typical Substrate Working Concentration | 25-50 µM | [6] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the enzymatic cleavage of this compound by an active caspase and the subsequent release of the fluorescent AFC molecule.
Detailed Experimental Protocol: Caspase Activity Assay
This protocol provides a general framework for measuring caspase activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.
1. Reagent Preparation:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM Dithiothreitol (DTT). Add DTT fresh before use.
-
2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, and 4 mM DTT. Add DTT fresh before use.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C, protected from light.
-
Caspase Inhibitor (Optional Control): Prepare a stock solution of a general caspase inhibitor, such as Z-VAD-FMK, in sterile DMSO.
2. Sample Preparation (Cell Lysates):
-
Induce apoptosis in your cell culture using the desired treatment. Include a non-treated control group.
-
Harvest both apoptotic and non-apoptotic cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C).
-
Wash the cell pellets once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellets in ice-cold Cell Lysis Buffer. The volume will depend on the cell number; a common starting point is 100 µL per 1-2 million cells.
-
Incubate the cell suspension on ice for 15-20 minutes to allow for lysis.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This supernatant contains the active caspases.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
3. Caspase Activity Assay:
-
In a 96-well microplate (preferably black with a clear bottom for fluorescence measurements), add 50 µL of cell lysate to each well. It is recommended to use 50-100 µg of protein per well.
-
For a negative control, pre-incubate some lysate samples with a caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 10-15 minutes at room temperature before adding the substrate.
-
Prepare the substrate solution by diluting the this compound stock solution in the 2X Reaction Buffer to a final concentration of 100 µM (this will result in a 50 µM final concentration in the well).
-
Initiate the reaction by adding 50 µL of the 100 µM this compound substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][8]
4. Data Analysis:
-
Subtract the fluorescence values of the blank (lysis buffer + substrate) from all experimental readings.
-
If a caspase inhibitor was used, subtract the values of the inhibitor-treated samples from the corresponding untreated samples to account for non-specific fluorescence.
-
Caspase activity can be expressed as relative fluorescence units (RFU) per microgram of protein.
Experimental Workflow Diagram
The logical flow of a typical caspase activity assay using this compound is depicted in the diagram below.
References
- 1. Ac-VAD-CHO [Caspase Inhibitor II] | AAT Bioquest [aatbio.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. bio-rad.com [bio-rad.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. ubpbio.com [ubpbio.com]
- 7. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
The Role of Ac-VAD-AFC in Apoptosis Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Acetyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-VAD-AFC) in the detection of apoptosis. It delves into the underlying mechanisms, experimental protocols, and data interpretation, offering a valuable resource for researchers in cell biology and drug discovery.
Introduction to Apoptosis and Caspases
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1][2][3] This process is tightly regulated and executed by a family of cysteine-aspartic proteases known as caspases.[4][5][6] Caspases are synthesized as inactive zymogens (pro-caspases) and, upon apoptotic stimuli, undergo proteolytic activation to initiate a cascade of events leading to controlled cellular dismantling.[4][7] Caspases can be broadly categorized into initiator caspases (e.g., caspase-2, -8, -9, -10) that respond to pro-apoptotic signals, and executioner caspases (e.g., caspase-3, -6, -7) that cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5]
This compound: A Fluorogenic Substrate for Caspase Activity
This compound is a synthetic, cell-permeable peptide substrate used to detect caspase activity. It consists of a tetrapeptide sequence (Val-Ala-Asp) recognized by various caspases, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).
Mechanism of Action
In its intact form, this compound is non-fluorescent. However, upon cleavage by an active caspase at the aspartate residue, the free AFC fluorophore is released.[8] The liberated AFC emits a bright green-yellow fluorescence when excited with UV light (excitation maximum ≈ 400 nm), and its emission can be detected at approximately 505 nm.[9][10][11] The intensity of the fluorescence signal is directly proportional to the amount of active caspase in the sample, providing a quantitative measure of apoptosis.
Specificity and Considerations for Use
While this compound is a valuable tool for detecting general caspase activity, it is important to understand its substrate specificity. The Val-Ala-Asp sequence is recognized by several caspases, including initiator and executioner caspases. Therefore, this compound is considered a broad-spectrum or pan-caspase substrate.[12]
Table 1: Caspase Specificity of this compound and Related Substrates
| Substrate | Primary Target Caspases | Notes |
| This compound | Caspase-1, Caspase-3, Caspase-4, and other caspases | Broad-spectrum substrate, useful for general apoptosis screening. |
| Ac-VDVAD-AFC | Caspase-2 and Caspase-3 like activity | Often used to measure caspase-2 activity, but can be cleaved by caspase-3.[13][14] |
| Ac-DEVD-AFC | Caspase-3, Caspase-7 | Considered a more specific substrate for the primary executioner caspase-3.[10][11][15] |
| Ac-YVAD-AFC | Caspase-1, Caspase-4 | Primarily used to detect the activity of inflammatory caspases.[9][16] |
| Ac-LEHD-AFC | Caspase-9 | A preferred substrate for the initiator caspase of the intrinsic apoptotic pathway. |
| Ac-IETD-AFC | Caspase-8 | A preferred substrate for the initiator caspase of the extrinsic apoptotic pathway. |
For experiments requiring the identification of specific caspase activation, the use of more selective substrates in parallel with this compound is highly recommended.
Table 2: Kinetic Parameters of a Related Caspase Substrate
| Substrate | Caspase | Km (µM) |
| Ac-DEVD-AFC | Caspase-3 | 9.7[11] |
Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Experimental Protocols
The following are generalized protocols for using this compound to measure caspase activity. Optimal conditions may vary depending on the cell type, experimental setup, and specific research question.
Caspase Activity Assay in Cell Lysates
This protocol is suitable for quantifying total caspase activity in a cell population.
Materials:
-
Cells of interest (treated and untreated controls)
-
Chilled Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)[12]
-
This compound stock solution (10 mM in DMSO)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 2 mM DTT)[17]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired method. Include a non-induced control group.
-
Harvest cells (e.g., by centrifugation for suspension cells or trypsinization followed by centrifugation for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) containing the caspases.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[17]
-
-
Assay Setup:
-
Dilute the cell lysates to the same protein concentration in Cell Lysis Buffer.
-
In a 96-well black microplate, add 50 µL of each cell lysate per well. Include wells for a buffer-only blank.
-
Prepare the 2X substrate solution by diluting the this compound stock solution in 2X Reaction Buffer to a final concentration of 100 µM (this will result in a 50 µM final concentration in the assay).
-
Add 50 µL of the 2X substrate solution to each well containing cell lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
The fold-increase in caspase activity can be determined by comparing the fluorescence of the apoptotic samples to the non-induced control.
-
In-Cell Caspase Activity Assay for Flow Cytometry
This protocol allows for the detection of caspase activity in individual cells within a population.
Materials:
-
Cells of interest (treated and untreated controls)
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells in a multi-well plate.
-
Prepare a 2X permeable caspase substrate solution by diluting the this compound stock solution in HHBS to a final concentration of 20 µM.[18]
-
-
Staining:
-
For suspension cells, gently pellet and resuspend in the 2X substrate solution. For adherent cells, add an equal volume of the 2X substrate solution directly to the culture medium.
-
Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes, protected from light.
-
-
Washing and Analysis:
-
Wash the cells at least once with HHBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS).
-
Analyze the fluorescence intensity of the cells using a flow cytometer, detecting the AFC signal in the appropriate channel (typically FITC or a similar green channel).
-
Visualization of Signaling Pathways
The activation of caspases is a central event in multiple cell death and inflammatory pathways. The following diagrams illustrate the general position of caspases that can be detected by this compound within these pathways.
Extrinsic and Intrinsic Apoptosis Pathways
The two major pathways leading to apoptosis are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases.
Caption: Extrinsic and Intrinsic Apoptosis Pathways converging on Caspase-3.
Inflammasome Pathway and Caspase-1 Activation
Caspase-1 is a key mediator of inflammation and is activated by multiprotein complexes called inflammasomes. While not directly an apoptotic caspase in the classical sense, its activity can be detected by this compound.
Caption: The Inflammasome pathway leading to Caspase-1 activation.
ER Stress-Induced Apoptosis and Caspase-4
Prolonged endoplasmic reticulum (ER) stress can trigger apoptosis through the activation of caspase-4 (in humans).
Caption: ER Stress-induced apoptosis involving Caspase-4.
Conclusion
This compound is a versatile and widely used tool for the detection of apoptosis through the measurement of caspase activity. Its broad specificity makes it an excellent choice for initial screening of apoptosis induction. For more detailed mechanistic studies, it is best used in conjunction with more specific caspase substrates and other apoptosis assays, such as Annexin V staining or TUNEL assays. By understanding its mechanism, specificity, and appropriate experimental application, researchers can effectively leverage this compound to advance our understanding of programmed cell death and its role in health and disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Caspase 3 - Wikipedia [en.wikipedia.org]
- 8. abcam.cn [abcam.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ubpbio.com [ubpbio.com]
- 16. ubpbio.com [ubpbio.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.aatbio.com [docs.aatbio.com]
Ac-VAD-AFC: A Technical Guide for the Investigation of Pyroptosis and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain caspases, playing a critical role in the innate immune response to pathogenic infections and other danger signals.[1][2] Unlike apoptosis, which is immunologically silent, pyroptosis is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[3][4] Central to this process is the activation of inflammatory caspases, particularly caspase-1, which is triggered by the assembly of large multiprotein complexes called inflammasomes.[5][6]
Given the pivotal role of caspase-1 in mediating pyroptosis and inflammation, its activity serves as a key indicator of these processes. The fluorogenic substrate Ac-Tyr-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC) has emerged as an essential tool for researchers, providing a sensitive and specific method to quantify caspase-1 activity. This technical guide provides an in-depth overview of the molecular mechanisms of pyroptosis, the principles of using Ac-VAD-AFC, and detailed protocols for its application in research and drug development.
The Molecular Machinery of Pyroptosis
Pyroptosis is executed through distinct signaling pathways, primarily the canonical and non-canonical pathways, both of which converge on the cleavage of a key protein: Gasdermin D (GSDMD).[7][8]
Canonical Pathway: This pathway is typically initiated by a two-step process.
-
Priming: Pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This triggers the NF-κB signaling pathway, leading to the upregulation of key pyroptotic components, including NLRP3 and the precursors pro-IL-1β and pro-IL-18.[7][9]
-
Activation: A second stimulus, such as ATP, toxins, or crystalline materials, triggers the assembly of an inflammasome complex.[10] This complex typically consists of a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[5][7] Within the inflammasome, pro-caspase-1 undergoes proximity-induced auto-cleavage and activation.[6]
Non-Canonical Pathway: This pathway is activated by the intracellular detection of lipopolysaccharide (LPS) from Gram-negative bacteria.[8] In humans, LPS directly binds to and activates caspase-4 and caspase-5, while in mice, it activates caspase-11.[2][8]
Activated caspase-1 (from the canonical pathway) or caspases-4/5/11 (from the non-canonical pathway) then cleave GSDMD.[7][8] This cleavage releases the N-terminal fragment of GSDMD, which oligomerizes and inserts into the plasma membrane to form large pores.[7][11] These pores disrupt the cell's osmotic balance, leading to swelling and eventual lytic cell death. They also serve as conduits for the release of mature IL-1β and IL-18, amplifying the inflammatory response.[5][12]
This compound: A Fluorogenic Substrate for Caspase-1
Ac-YVAD-AFC is a synthetic tetrapeptide (Tyr-Val-Ala-Asp) conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[13][14] The YVAD sequence is based on the cleavage site in pro-IL-1β, making it a preferred substrate for caspase-1.[15]
Mechanism of Action: In its intact form, the Ac-YVAD-AFC molecule exhibits low fluorescence. When active caspase-1 is present in a sample, it recognizes and cleaves the peptide sequence after the aspartate (D) residue. This cleavage releases the free AFC fluorophore, which results in a significant increase in fluorescence intensity that can be measured.[16][17] The amount of fluorescence produced is directly proportional to the enzymatic activity of caspase-1.
| Property | Value | Reference(s) |
| Full Name | Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)-L-α-aspartamide | [18] |
| Abbreviation | Ac-YVAD-AFC | [14] |
| CAS Number | 219137-85-6 | [14][18] |
| Molecular Formula | C₃₃H₃₆F₃N₅O₁₀ | [14] |
| Molecular Weight | 719.7 g/mol | [14][18] |
| Excitation λ | ~400 nm | [13][17] |
| Emission λ | ~505 nm | [13][17] |
| Solubility | Soluble in DMSO | [14] |
Table 1: Physicochemical Properties of Ac-YVAD-AFC. This table summarizes the key properties of the fluorogenic caspase-1 substrate.
Experimental Applications and Protocols
The Ac-YVAD-AFC assay is a cornerstone for studying pyroptosis and inflammasome activation. It can be applied to cell lysates or with purified enzymes.
Key Experimental Protocol: In Vitro Caspase-1 Activity Assay
This protocol outlines the measurement of caspase-1 activity from cell lysates.
1. Reagent Preparation:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Store at 4°C.
-
2X Reaction Buffer: 40 mM HEPES (pH 7.5), 200 mM NaCl, 20% Sucrose, 0.2% CHAPS, 20 mM DTT (add fresh).[14][19]
-
Ac-YVAD-AFC Stock Solution: Prepare a 10-25 mM stock solution in DMSO. Store protected from light at -20°C.[14]
-
Ac-YVAD-AFC Working Solution: Dilute the stock solution to a final concentration of 50-100 µM in the 2X Reaction Buffer immediately before use.[14][19]
2. Sample Preparation (Cell Lysates):
-
Induce pyroptosis in cultured cells (e.g., bone marrow-derived macrophages) using appropriate stimuli (e.g., LPS priming followed by Nigericin or ATP). Include negative control (untreated) and positive control groups.
-
Harvest 1-5 million cells and wash with cold PBS.[17]
-
Resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[20]
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
3. Assay Procedure:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of the 2X Reaction Buffer containing the Ac-YVAD-AFC substrate to each well to initiate the reaction.[14]
-
(Optional) Include a control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO or Ac-YVAD-cmk) to confirm the specificity of the activity.[15][19]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[17][21]
Data Interpretation and Quantitative Analysis
The raw output will be in Relative Fluorescence Units (RFU). To compare results across experiments, it's best to calculate the specific activity. This can be expressed as RFU per milligram of protein per hour.
Example Data Presentation:
| Sample Group | Treatment | Average RFU | Protein (mg) | Caspase-1 Activity (RFU/mg/hr) | Fold Change (vs. Control) |
| 1 | Control (Untreated) | 150 | 0.1 | 1500 | 1.0 |
| 2 | LPS + Nigericin | 7500 | 0.1 | 75000 | 50.0 |
| 3 | LPS + Nigericin + Ac-YVAD-cmk | 250 | 0.1 | 2500 | 1.7 |
Table 2: Representative Data from a Caspase-1 Activity Assay. This table illustrates how to present quantitative data to demonstrate inflammasome activation and its inhibition.
Distinguishing Pyroptosis from Apoptosis
While both are forms of programmed cell death, pyroptosis and apoptosis are mediated by different sets of caspases.[3] Apoptosis is primarily executed by caspase-3, -6, and -7.[3] By using different fluorogenic substrates in parallel, researchers can distinguish between these pathways.
| Substrate | Primary Target Caspase(s) | Notes on Specificity | Reference(s) |
| Ac-YVAD-AFC | Caspase-1 | Preferred substrate for caspase-1. Also recognized by caspase-4 and -5. | [13][14] |
| Ac-DEVD-AFC | Caspase-3, Caspase-7 | The classic substrate for executioner caspases in apoptosis. | [21][22] |
| Ac-VDVAD-AFC | Caspase-2 | Often used for caspase-2, but can be cleaved by caspase-3. | [23] |
| Ac-LEHD-AFC | Caspase-9 | Used to measure the activity of the initiator caspase-9 in the intrinsic apoptotic pathway. | [20][23] |
Table 3: Comparison of Common Fluorogenic Caspase Substrates. This table helps in selecting the appropriate reagents to differentiate between cell death pathways. A significant increase in YVADase activity without a corresponding increase in DEVDase activity is a strong indicator of pyroptosis over apoptosis.
Limitations and Considerations
-
Substrate Specificity: While Ac-YVAD-AFC is highly selective for caspase-1, it can also be cleaved by other inflammatory caspases like human caspase-4 and caspase-5.[15][23] Results should be interpreted in the context of the experimental model and confirmed with other methods, such as Western blotting for cleaved GSDMD or caspase-1.
-
Substrate vs. Inhibitor: It is crucial to distinguish between the fluorogenic substrate Ac-YVAD-AFC (used for measuring activity) and peptide inhibitors like Ac-YVAD-cmk or Ac-YVAD-CHO , which are used to block caspase-1 activity.[15][19]
-
Assay Conditions: The assay is sensitive to pH, temperature, and DTT concentration. These parameters should be optimized and kept consistent.
Conclusion
This compound is an indispensable tool for researchers studying the intricate mechanisms of pyroptosis and inflammation. By providing a direct and quantitative measure of caspase-1 activity, it enables the characterization of inflammasome activation, the screening of potential therapeutic inhibitors, and the differentiation of pyroptosis from other cell death pathways. When combined with complementary techniques like cytokine ELISAs and Western blotting, the this compound assay offers a robust platform for advancing our understanding of innate immunity and inflammatory diseases.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. Pyroptosis - Wikipedia [en.wikipedia.org]
- 3. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-1-induced pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammasome - Wikipedia [en.wikipedia.org]
- 6. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanisms of NLRP3 inflammasome/pyroptosis activation and their role in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Active caspase-1 induces plasma membrane pores that precede pyroptotic lysis and are blocked by lanthanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 14. ubpbio.com [ubpbio.com]
- 15. invivogen.com [invivogen.com]
- 16. abcam.co.jp [abcam.co.jp]
- 17. abcam.com [abcam.com]
- 18. caymanchem.com [caymanchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Caspase Activity Assays with Ac-VAD-AFC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of caspase activity assays utilizing the fluorogenic substrate Ac-VAD-AFC (N-Acetyl-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin). Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation.[1][2] Measuring their activity is crucial for research in cancer, neurodegenerative diseases, and immunology.
The Central Role of Caspases in Apoptosis
Apoptosis is an essential, highly regulated process for removing damaged or unwanted cells.[1] It is executed through a cascade of caspase activation. These enzymes are present in healthy cells as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[1] There are two primary pathways for initiating apoptosis and activating caspases: the extrinsic and intrinsic pathways.
-
The Extrinsic (Death Receptor) Pathway: This pathway is triggered by extracellular signals, such as the binding of ligands like FasL or TNF-α to their corresponding death receptors on the cell surface.[3][4] This binding leads to the recruitment of adaptor proteins and pro-caspase-8, which then auto-activates.[3] Active caspase-8 can then directly activate downstream "executioner" caspases like caspase-3.[3]
-
The Intrinsic (Mitochondrial) Pathway: Initiated by intracellular stress signals like DNA damage or growth factor withdrawal, this pathway involves the release of cytochrome c from the mitochondria.[2][3] In the cytosol, cytochrome c binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates pro-caspase-9.[3] Active caspase-9 then proceeds to activate executioner caspases.[3]
Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, and -7), which are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]
Principle of the this compound Assay
The this compound assay is a fluorometric method for detecting pan-caspase activity. The substrate consists of the peptide sequence Val-Ala-Asp linked to a fluorescent reporter molecule, 7-Amino-4-trifluoromethylcoumarin (AFC).
Mechanism of Action: In its intact form, the this compound substrate is non-fluorescent. Active caspases recognize and cleave the peptide sequence after the aspartic acid (D) residue. This cleavage releases the AFC fluorophore, which then emits a strong fluorescent signal upon excitation. The intensity of the fluorescence is directly proportional to the amount of active caspase in the sample.
Substrate Specificity and Considerations
This compound is considered a broad-spectrum or "pan-caspase" substrate. However, it's important to note that different caspases exhibit preferential cleavage of specific peptide sequences. While VDVAD-based substrates were initially used for caspase-2, subsequent studies have shown they can be cleaved with similar kinetics by caspase-3, highlighting a lack of specificity.[5][6] For more specific detection, other substrates are often used in parallel.
Table 1: Common Fluorogenic Caspase Substrates
| Substrate Sequence | Primary Target Caspase(s) | Excitation (nm) | Emission (nm) |
| Ac-DEVD-AFC | Caspase-3, Caspase-7[4][7] | 400 | 480 - 520 (peak ~505)[8][9] |
| Ac-YVAD-AFC | Caspase-1, Caspase-4[10][11] | 400 | 505[10] |
| Ac-VDVAD-AFC | Caspase-2, Caspase-3[5][12] | 400 | 505[12] |
| Ac-LEHD-AFC | Caspase-9 | 400 | 505 |
| Ac-IETD-AFC | Caspase-8 | 400 | 505 |
Note: Excitation and emission wavelengths can vary slightly depending on buffer conditions and instrumentation.
Due to overlapping specificities, it is best practice to use multiple methods to confirm the activation of a specific caspase, such as combining a fluorometric assay with Western blot analysis for the cleaved form of the caspase of interest.[13]
Experimental Protocol: Caspase Activity Assay in Cell Lysates
This protocol provides a general guideline for measuring caspase activity in cell lysates using this compound in a 96-well plate format. Optimization may be required for specific cell types and experimental conditions.
Materials and Reagents
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction/Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM NaCl, 1.0% CHAPS, 20 mM DTT, 4 mM EDTA, 20% Glycerol)
-
This compound Substrate (stock solution in DMSO, e.g., 10 mM)
-
Caspase Inhibitor (optional, for negative control, e.g., Ac-VAD-CHO)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure
-
Cell Preparation:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Treat cells with an apoptosis-inducing agent or vehicle control for the desired time. For suspension cells, aim for a density of 2-5 x 10⁶ cells per sample.[14]
-
-
Cell Lysis:
-
Adherent cells: Aspirate the culture medium, wash cells gently with ice-cold PBS, and then add 100 µL of ice-cold Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C).[14] Aspirate the supernatant, wash with ice-cold PBS, and resuspend the pellet in 100 µL of ice-cold Lysis Buffer.[14]
-
Incubate the lysate on ice for 15-20 minutes, vortexing periodically.[14]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your sample for the assay.
-
Determine the protein concentration of each lysate (e.g., using a BCA assay) for later normalization.
-
-
Assay Reaction:
-
Add 20-50 µg of protein lysate per well into a 96-well black microplate. Adjust the volume of each well to 50 µL with Lysis Buffer.
-
Controls: Include wells for a blank (Lysis Buffer only) and, if desired, a negative control (lysate from apoptotic cells + caspase inhibitor).
-
Prepare the Substrate Solution: Dilute the this compound stock solution into the 2x Reaction Buffer to a final concentration of 100 µM (this will be 50 µM in the final reaction volume).
-
Add 50 µL of the Substrate Solution to each well. The final reaction volume will be 100 µL.
-
Mix gently by tapping the plate.
-
-
Incubation and Measurement:
Data Presentation and Interpretation
The raw output from the fluorometer will be in Relative Fluorescence Units (RFU).
-
Background Subtraction: Subtract the average RFU value of the blank (buffer + substrate only) from all other readings.
-
Normalization: To account for variations in cell number and lysis efficiency, normalize the background-subtracted RFU values to the protein concentration of each sample (RFU/µg protein).
-
Calculate Fold-Change: Express the caspase activity as a fold-increase relative to the untreated or vehicle control.
-
Fold-Change = (Normalized RFU of Treated Sample) / (Normalized RFU of Control Sample)
-
Table 2: Example Data and Calculation
| Sample | Protein (µ g/well ) | Raw RFU | Background-Subtracted RFU | Normalized RFU (RFU/µg) | Fold-Change vs Control |
| Blank | 0 | 150 | - | - | - |
| Control | 50 | 550 | 400 | 8.0 | 1.0 |
| Treated | 50 | 4150 | 4000 | 80.0 | 10.0 |
Interpreting the Results: A significant increase in fluorescence in treated samples compared to controls indicates the activation of caspases. The use of a specific caspase inhibitor that reduces the signal can help confirm that the observed fluorescence is due to caspase activity. However, because this compound is a pan-caspase substrate, this assay does not identify which specific caspases are active. Further experiments with more specific substrates or Western blotting are necessary for that purpose.[13]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Caspase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Caspase Assays | Thermo Fisher Scientific - NP [thermofisher.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubpbio.com [ubpbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Caspase assay selection guide | Abcam [abcam.com]
- 14. biogot.com [biogot.com]
Ac-VAD-AFC: A Technical Guide for Researchers
Introduction: Ac-VAD-AFC (N-Acetyl-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin) is a fluorogenic substrate used to detect the activity of caspases, a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This guide provides in-depth technical information, handling instructions, and experimental protocols for the effective use of this compound in research applications.
Product Information and Specifications
This compound is a synthetic peptide substrate that is selective for certain caspases. Upon cleavage by an active caspase, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released. The resulting fluorescence can be measured to quantify caspase activity.
| Property | Specification |
| Alternate Names | Caspase Substrate I; N-Acetyl-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin[1] |
| Molecular Formula | C₂₄H₂₇F₃N₄O₈ |
| Molecular Weight | 556.5 g/mol [1] |
| Purity | ≥98% (typically analyzed by HPLC)[1][2] |
| Excitation Wavelength | ~400 nm (for cleaved AFC)[2][3][4] |
| Emission Wavelength | ~505 nm (for cleaved AFC)[2][3][4] |
| Appearance | Lyophilized solid |
| Primary Target | Caspase-1[1] |
Handling and Storage Guidelines
Proper handling and storage are critical to maintain the stability and performance of this compound.
| Form | Storage Temperature | Recommended Duration | Special Instructions |
| Lyophilized Solid | -20°C[2][4] | Up to 12 months[5] | Protect from light and moisture. Store in a cool, dark place.[3][5] |
| Stock Solution (in DMSO) | -20°C[4] or -80°C[3] | Up to 2 months at -20°C[4]; Up to 6 months at -80°C[3] | Prepare aliquots to avoid multiple freeze-thaw cycles.[4] |
Mechanism of Action
The functionality of this compound is based on the enzymatic activity of caspases. The substrate itself is non-fluorescent. In the presence of active caspases, the peptide bond between the aspartic acid (D) residue and the AFC fluorophore is cleaved. The liberation of free AFC results in a significant increase in fluorescence, which can be monitored kinetically.
Experimental Protocols
The following is a generalized protocol for measuring caspase activity in cell lysates using this compound. This protocol may require optimization for specific cell types and experimental conditions.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA.
-
This compound Stock Solution (10 mM): Reconstitute the lyophilized powder in DMSO. For example, to make a 1 mM solution, add 1 ml of DMSO to 1 mg of Ac-DEVD-AFC (adjust volume based on the molecular weight and amount).[4] Mix thoroughly.
-
2X Reaction Buffer: 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% (w/v) CHAPS, 20% Sucrose, pH 7.2.[4]
-
Assay Substrate Solution: Dilute the this compound stock solution in the appropriate assay buffer to the desired final concentration (e.g., 50 µM final concentration in the assay).[2]
Cell Lysate Preparation
-
Induce apoptosis in your cell culture using the desired method. Include a non-induced control culture.
-
Pellet 1-5 million cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.[2]
-
Incubate the suspension on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube. This is your cell lysate.
-
(Optional) Determine the protein concentration of the lysate using a standard method like the Bradford assay.
Caspase Activity Assay
-
Add 50-200 µg of cell lysate protein to each well of a 96-well microplate. Adjust the volume of each well to 50 µL with Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each sample.[2]
-
To initiate the reaction, add 5 µL of 1 mM this compound substrate to each well, achieving a final concentration of 50 µM.[2]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[2][4]
-
Measure fluorescence using a fluorescence plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][4]
Data Analysis
The fold-increase in caspase activity can be determined by comparing the fluorescence readings from the induced samples to those of the non-induced control samples. For quantitative results, a standard curve can be generated using known concentrations of free AFC.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Measurement of Caspase-1 Activation with the Fluorogenic Substrate Ac-YVAD-AFC
Abstract
Caspase-1, a critical initiator of inflammation, plays a central role in the innate immune response. Its activation leads to the maturation of potent pro-inflammatory cytokines and induces a lytic form of cell death known as pyroptosis. Consequently, the accurate measurement of Caspase-1 activity is paramount for research into inflammatory diseases and the development of novel therapeutics. This technical guide provides a comprehensive overview of the principles and practices for quantifying Caspase-1 activity using the specific fluorogenic substrate, Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-YVAD-AFC). We present detailed signaling pathways, experimental protocols, and data analysis techniques to equip researchers with the knowledge to implement this assay robustly and interpret the results accurately.
Introduction to Caspase-1 and Inflammasome Signaling
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine-aspartic protease that functions as a master regulator of inflammatory signaling.[1] It is synthesized as an inactive zymogen, pro-caspase-1, which requires proteolytic cleavage for its activation. This activation is not a standalone event but is orchestrated by large, multi-protein complexes called inflammasomes.
Inflammasomes assemble in the cytosol in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] The assembly of an inflammasome complex facilitates the proximity-induced auto-activation of pro-caspase-1. Once active, Caspase-1 proceeds to cleave its key substrates:
-
Pro-inflammatory Cytokines: It cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms, which are then secreted to propagate the inflammatory cascade.[2]
-
Gasdermin D (GSDMD): Cleavage of GSDMD by Caspase-1 unleashes its N-terminal fragment. This fragment oligomerizes and inserts into the plasma membrane, forming pores that lead to the release of mature cytokines and ultimately result in a lytic, pro-inflammatory cell death called pyroptosis.[2]
Given its central role, the modulation of Caspase-1 activity is a key therapeutic target for a range of inflammatory and autoimmune diseases.
Caspase-1 Activation Pathway
The canonical activation of Caspase-1 is initiated by sensor proteins (e.g., NLRP3, NLRC4, AIM2) that recognize specific danger signals. These sensors recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its activation.
Principle of the Ac-YVAD-AFC Assay
The measurement of Caspase-1 activity relies on a specific tetrapeptide substrate, Ac-YVAD-AFC. The principle is based on fluorescence detection following enzymatic cleavage.
-
The Substrate: Ac-YVAD-AFC consists of a four-amino-acid sequence (Tyr-Val-Ala-Asp) that is recognized by Caspase-1.[3] This peptide is covalently linked to a fluorophore, 7-Amino-4-trifluoromethylcoumarin (AFC).
-
The Reaction: In its conjugated form (Ac-YVAD-AFC), the AFC fluorophore exhibits minimal fluorescence. When active Caspase-1 is present in a sample (e.g., a cell lysate), it recognizes and cleaves the peptide substrate specifically after the aspartate (D) residue.
-
Detection: This cleavage releases the free AFC molecule, which is highly fluorescent.[4] The increase in fluorescence intensity is directly proportional to the amount of Caspase-1 activity in the sample. The signal is typically measured using a fluorometer or a fluorescence microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[4][5]
Substrate Specificity: YVAD vs. VAD
While the user prompt specified Ac-VAD-AFC, the scientific literature strongly indicates that the tetrapeptide sequence YVAD is a more potent and specific substrate for Caspase-1.[3] The YVAD sequence is based on the cleavage site within Caspase-1's natural substrate, pro-IL-1β.[2] While other peptide sequences like VAD may be cleaved by Caspase-1, they can also be recognized by other caspases, such as Caspase-3, potentially leading to non-specific signals.[3] For optimal specificity, Ac-YVAD-AFC is the recommended substrate for measuring Caspase-1 activity. To ensure the measured activity is specific to Caspase-1, control experiments using a selective Caspase-1 inhibitor, such as Ac-YVAD-cmk, are essential.[6]
Experimental Protocol for Caspase-1 Activity Measurement
This protocol provides a detailed methodology for measuring Caspase-1 activity in cell lysates using Ac-YVAD-AFC.
Required Reagents and Materials
-
Cells (adherent or suspension) with appropriate treatments (e.g., induced vs. uninduced controls).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose).
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 20% sucrose, 20 mM DTT).
-
Ac-YVAD-AFC Substrate (typically 1 mM stock in DMSO).[7]
-
(Optional) Caspase-1 Inhibitor: Ac-YVAD-cmk (1 mM stock in DMSO) for specificity control.[6]
-
(Optional) Free AFC standard (1 mM stock in DMSO) for quantitative analysis.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader with Ex/Em filters for 400/505 nm.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Sample Preparation (Cell Lysate): a. Induce inflammatory signaling in your cells using an appropriate stimulus (e.g., LPS priming followed by nigericin or ATP). Include an uninduced (negative) control group. b. Harvest 1-5 million cells per sample by centrifugation (e.g., 500 x g for 5 minutes at 4°C). c. Wash the cell pellet once with ice-cold PBS and centrifuge again. d. Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer. e. Incubate the lysate on ice for 10-15 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your sample. h. Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA).
-
Assay Setup: a. In a 96-well black microplate, add 50-100 µg of protein lysate to each well. Adjust the volume of each well to 50 µL with Cell Lysis Buffer to ensure equal starting volumes. b. Prepare wells for each condition: uninduced, induced, and induced + inhibitor. c. To the "induced + inhibitor" control wells, add the Caspase-1 inhibitor Ac-YVAD-cmk to a final concentration of ~20 µM. d. Add 50 µL of 2X Reaction Buffer to each well.
-
Reaction and Measurement: a. Prepare the substrate solution. Dilute the 1 mM Ac-YVAD-AFC stock in 1X Reaction Buffer to a 2X working concentration (e.g., 100 µM). b. To initiate the reaction, add 5 µL of the 1 mM Ac-YVAD-AFC substrate to each well. This results in a final substrate concentration of 50 µM in a 100 µL final reaction volume. c. Immediately place the plate in a fluorescence reader set to 37°C. d. Measure the fluorescence kinetically (e.g., every 2 minutes for 1-2 hours) or as an endpoint reading after 1-2 hours of incubation. Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Data Presentation and Analysis
Quantitative Data Summary
Properly interpreting assay results requires an understanding of the concentrations and inhibitory constants of the reagents involved.
| Parameter | Compound | Recommended Concentration / Value | Notes |
| Substrate | Ac-YVAD-AFC | 25-50 µM (final concentration)[7] | Higher concentrations may be needed if activity is very high, but can increase background. |
| Inhibitor | Ac-YVAD-cmk | 10-50 µM (for cell lysates) | A potent and irreversible inhibitor used to confirm Caspase-1 specificity.[8] |
| Inhibitor Ki | Ac-YVAD-cmk | Caspase-1: 0.8 nM | Ki (inhibition constant) demonstrates high potency and selectivity for Caspase-1.[6] |
| Caspase-3: >10,000 nM | Very low affinity for the apoptotic executioner Caspase-3.[6] | ||
| Inhibitor IC50 | Ac-YVAD-cmk | ~50 µM | IC50 (half-maximal inhibitory concentration) for blocking TRAIL-induced apoptosis in myeloma cells.[8] |
| VX-765 (Pralnacasan) | 530 nM | A well-characterized clinical candidate inhibitor of Caspase-1. Note: IC50 was determined using Ac-WEHD-AMC substrate.[9] |
Data Analysis and Interpretation
-
Background Subtraction: Subtract the fluorescence reading from a "no lysate" blank well from all other readings.
-
Qualitative Analysis (Fold Change):
-
Calculate the average fluorescence intensity for the uninduced (control) and induced samples.
-
The fold increase in activity is calculated as: (Fluorescence_Induced) / (Fluorescence_Control).
-
A significant reduction in fluorescence in the "induced + inhibitor" wells confirms that the measured activity is specific to Caspase-1.
-
-
Quantitative Analysis (Using AFC Standard Curve):
-
Prepare AFC Standards: Create a serial dilution of free AFC in 1X Reaction Buffer (e.g., from 0 to 20 µM).
-
Generate Standard Curve: Add the standards to the 96-well plate and measure their fluorescence. Plot fluorescence units (y-axis) vs. AFC concentration in pmol/well (x-axis). Determine the linear equation (y = mx + c).
-
Calculate Activity: For your kinetic assay, determine the rate of fluorescence increase (ΔRFU/min) in the linear portion of the reaction curve.
-
Use the slope of your standard curve (m = RFU/pmol) to convert this rate into the rate of substrate cleavage: Activity (pmol/min/mg) = (ΔRFU / min) / (slope of standard curve) / (mg of protein per well)
-
This calculation provides a quantitative measure of specific enzyme activity, allowing for more robust comparisons across different experiments and conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. invivogen.com [invivogen.com]
- 3. scbt.com [scbt.com]
- 4. cephamlsi.com [cephamlsi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ubpbio.com [ubpbio.com]
- 8. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Measuring the Executioner: A Technical Guide to Caspase-3 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the intricate process of apoptosis, or programmed cell death. Its activation from an inactive zymogen to a functional protease marks a key commitment point in the apoptotic signaling cascade. The measurement of caspase-3 activity is therefore a fundamental tool for researchers studying apoptosis in various contexts, including cancer biology, neurodegenerative diseases, and toxicology. For drug development professionals, robust and reliable caspase-3 assays are indispensable for screening compounds that modulate apoptosis, offering a direct readout of a drug's potential efficacy.
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for measuring caspase-3 activity. We will delve into the major detection methods, provide detailed experimental protocols, and present a comparative analysis of their performance.
Caspase-3 Activation: A Central Role in Apoptosis
Caspase-3 is activated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases, which in turn cleave and activate executioner caspases like caspase-3.[1]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is auto-catalytically cleaved and activated. Active caspase-8 can then directly cleave and activate pro-caspase-3.[2]
-
The Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor withdrawal, triggers the intrinsic pathway. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. This complex facilitates the activation of caspase-9, which subsequently cleaves and activates pro-caspase-3.[1][2]
Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Core Principles of Caspase-3 Activity Measurement
The enzymatic activity of caspase-3 is typically measured using synthetic substrates that mimic its natural cleavage site, which is characterized by the four-amino-acid sequence Asp-Glu-Val-Asp (DEVD).[3] These synthetic substrates are conjugated to a reporter molecule, which is either a chromophore (for colorimetric assays), a fluorophore (for fluorometric assays), or a luminogenic substrate (for luminescent assays). When caspase-3 cleaves the DEVD sequence, the reporter molecule is released, generating a detectable signal that is proportional to the caspase-3 activity in the sample.
Major Methodologies for Measuring Caspase-3 Activity
There are three primary methods for quantifying caspase-3 activity, each with its own advantages and limitations:
-
Colorimetric Assays: These assays utilize a DEVD peptide conjugated to a chromophore, most commonly p-nitroaniline (pNA). Cleavage of the DEVD-pNA substrate by active caspase-3 releases pNA, which can be quantified by measuring its absorbance at 405 nm.[4][5]
-
Fluorometric Assays: These assays employ a DEVD peptide linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[6][7] Upon cleavage by caspase-3, the free fluorophore is released, and its fluorescence can be measured at its specific excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC; Ex/Em = 400/505 nm for AFC).[6][8]
-
Luminometric Assays: These assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD sequence.[9][10] Cleavage of this substrate by caspase-3/7 releases a substrate for luciferase (aminoluciferin), which in the presence of luciferase and ATP, generates a stable "glow-type" luminescent signal that is proportional to caspase activity.[9][10]
Data Presentation: Comparison of Caspase-3 Assay Methodologies
| Feature | Colorimetric Assay | Fluorometric Assay | Luminometric Assay |
| Principle | Absorbance of a chromophore | Fluorescence of a fluorophore | Luminescence from a luciferase reaction |
| Substrate Example | Ac-DEVD-pNA | Ac-DEVD-AMC, Ac-DEVD-AFC | Proluminescent DEVD substrate |
| Detection Wavelength | 405 nm | Ex/Em: ~380/460 nm (AMC), ~400/505 nm (AFC) | N/A (light emission) |
| Sensitivity | Low | High | Very High |
| Dynamic Range | Narrow | Wide | Very Wide (up to 4 orders of magnitude)[10] |
| Throughput | Moderate to High | High | Very High |
| Cost | Low | Moderate | High |
| Z'-factor | Generally lower | Generally higher | Typically the highest |
| Advantages | Inexpensive, simple instrumentation | High sensitivity, good for kinetic studies | Highest sensitivity, "add-mix-measure" format, suitable for HTS |
| Disadvantages | Lower sensitivity, potential for compound interference | Potential for autofluorescence interference | Higher cost, requires a luminometer |
Experimental Protocols
The following are generalized protocols for the three main types of caspase-3 activity assays. It is crucial to consult and adhere to the specific instructions provided with the commercial assay kit being used.
General Experimental Workflow
Colorimetric Caspase-3 Assay Protocol
-
Cell Lysis:
-
Induce apoptosis in your cell line of choice.
-
Harvest 1-5 x 10^6 cells by centrifugation.[11]
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[11]
-
Incubate on ice for 10 minutes.[11]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[12]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method like the Bradford or BCA assay.
-
Dilute the lysate with lysis buffer to a final concentration of 50-200 µg of protein per 50 µL.[13]
-
-
Assay Reaction:
-
Data Acquisition and Analysis:
Fluorometric Caspase-3 Assay Protocol
-
Cell Lysis:
-
Follow the same cell lysis procedure as for the colorimetric assay.
-
-
Protein Quantification:
-
Follow the same protein quantification procedure as for the colorimetric assay.
-
-
Assay Reaction:
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm for AFC.[14]
-
Subtract the background fluorescence from all sample readings.
-
The fold-increase in caspase-3 activity is calculated by comparing the fluorescence of treated samples to the untreated control.
-
Luminometric Caspase-3/7 Assay (Caspase-Glo® 3/7) Protocol
-
Assay Reagent Preparation:
-
Assay Procedure:
-
Plate cells in a white-walled 96-well plate and induce apoptosis.
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][15]
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds to 2 minutes.[15]
-
Incubate at room temperature for 30 minutes to 3 hours.[15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from all sample readings.
-
The fold-increase in caspase-3/7 activity is determined by comparing the luminescence of the treated samples to the untreated control.
-
Conclusion
The choice of a caspase-3 activity assay depends on the specific needs of the experiment, including the required sensitivity, throughput, and available instrumentation. Colorimetric assays offer a cost-effective solution for routine measurements, while fluorometric assays provide higher sensitivity and are well-suited for kinetic studies. For high-throughput screening and applications demanding the utmost sensitivity, luminometric assays are the method of choice. By understanding the fundamental principles and following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently and accurately measure caspase-3 activity, gaining valuable insights into the intricate mechanisms of apoptosis and the effects of novel therapeutic agents.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. mpbio.com [mpbio.com]
- 6. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. ulab360.com [ulab360.com]
- 11. abcam.com [abcam.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of Caspase-3/7 Activity Using Ac-VAD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2] The ability to monitor the activation of these caspases in real-time within living cells is crucial for understanding the dynamics of apoptosis and for the development of novel therapeutics that modulate this pathway.
Ac-VAD-AFC is a fluorogenic substrate designed for the sensitive and specific detection of caspase-3 and caspase-7 activity. This cell-permeable peptide, Acetyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin, is intrinsically non-fluorescent. However, upon cleavage by active caspase-3 or caspase-7 at the aspartate residue, the highly fluorescent 7-Amino-4-trifluoromethylcoumarin (AFC) molecule is released.[3][4] The resulting increase in fluorescence can be monitored using fluorescence microscopy, providing a direct measure of caspase-3/7 activity within individual living cells.
These application notes provide a comprehensive guide to the use of this compound for live-cell imaging of apoptosis, including detailed protocols, data interpretation guidelines, and troubleshooting advice.
Principle of Detection
The detection of caspase-3/7 activity using this compound is based on the enzymatic cleavage of the substrate, leading to the release of a fluorescent reporter.
Caption: Mechanism of this compound cleavage by active caspases.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in live-cell imaging experiments.
Table 1: Spectral Properties of AFC
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| AFC | ~380-400[3][4][5] | ~480-505[1][3][4] |
Table 2: Recommended Reagent Concentrations and Incubation Times
| Reagent | Stock Solution Concentration | Recommended Working Concentration | Typical Incubation Time |
| This compound | 1-10 mM in DMSO | 10-50 µM | 15-60 minutes |
| Apoptosis Inducer (e.g., Staurosporine) | Varies by compound | Varies (e.g., 1 µM for Staurosporine) | Varies (e.g., 2-6 hours) |
| Nuclear Counterstain (e.g., Hoechst 33342) | 1 mg/mL in water | 1-5 µg/mL | 5-15 minutes |
Note: The optimal working concentration and incubation time for this compound should be determined empirically for each cell type and experimental condition to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.[6]
Signaling Pathways
The activation of executioner caspases-3 and -7 is a point of convergence for both the intrinsic and extrinsic apoptosis pathways.
References
- 1. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. AFC (7-Amino-4-trifluoromethylcoumarin) | Abcam [abcam.com]
- 6. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detection of Caspase Activity Using Ac-VAD-AFC by Flow Cytometry
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1][2] A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1] Caspases are synthesized as inactive zymogens and, upon apoptotic signaling, are cleaved to become active enzymes that orchestrate the dismantling of the cell.[2] These enzymes are categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[2]
The Ac-VAD-AFC assay provides a sensitive method for detecting pan-caspase activity in whole cells using flow cytometry. The reagent consists of the peptide sequence Val-Ala-Asp (VAD) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). The VAD sequence is a broad-specificity recognition motif for multiple caspases.[2] The cell-permeant this compound molecule is non-fluorescent until it is cleaved by active caspases within an apoptotic cell, releasing the highly fluorescent AFC molecule. The intensity of AFC fluorescence is directly proportional to the total caspase activity in the cell, allowing for the quantification of apoptotic cells within a population.
Apoptosis and Caspase Activation Pathway
The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, culminating in the activation of executioner caspases. These active caspases then cleave the this compound substrate, leading to a measurable fluorescent signal.
Caption: Intrinsic and extrinsic apoptosis pathways converging on executioner caspases.
Experimental Protocol
This protocol provides a step-by-step guide for inducing apoptosis, staining cells with this compound, and analyzing caspase activity via flow cytometry.
Experimental Workflow
The overall workflow consists of cell preparation, apoptosis induction, staining with the fluorogenic substrate, and subsequent analysis.
References
Application Notes and Protocols for Ac-VAD-AFC in Kinetic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic caspase substrate, N-Acetyl-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin (Ac-VAD-AFC), in kinetic assays. This document outlines the principles of the assay, detailed experimental protocols, and guidance on data interpretation, with a specific focus on optimizing incubation time for accurate and reproducible results.
Introduction
This compound is a fluorogenic substrate used to measure the activity of caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death). The substrate consists of a tetrapeptide sequence (VAD) recognized by several caspases, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In the presence of active caspases, the substrate is cleaved, releasing AFC, which emits a strong fluorescent signal. The rate of AFC release is directly proportional to the caspase activity. Kinetic analysis of this reaction is crucial for studying enzyme kinetics, screening for caspase inhibitors, and understanding the dynamics of apoptosis.
While this compound is a broad-spectrum caspase substrate, other substrates with different peptide sequences offer greater specificity for particular caspases, such as Ac-DEVD-AFC for caspase-3 and -7, and Ac-YVAD-AFC for caspase-1 and -4.[1][2] The principles and protocols outlined here are broadly applicable to these related substrates.
Principle of the Assay
The kinetic assay relies on the enzymatic cleavage of the this compound substrate by active caspases. Upon cleavage at the aspartate residue, the AFC fluorophore is liberated. The free AFC exhibits a significant increase in fluorescence intensity compared to the uncleaved substrate. This change in fluorescence can be monitored over time using a fluorometer, with excitation and emission wavelengths typically around 400 nm and 505 nm, respectively.[1][2] The rate of the reaction (initial velocity, V₀) is determined from the linear phase of the fluorescence signal increase and is proportional to the concentration of active caspase in the sample.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution:
-
Assay Buffer:
-
A common assay buffer consists of 20 mM Tris-HCl (pH 7.4-7.6), 150 mM NaCl, and 2 mM DTT.[2]
-
The buffer should be prepared fresh and stored on ice. DTT is essential for maintaining the reduced state of the caspase's active site cysteine.
-
-
Cell Lysates or Purified Caspase:
-
Prepare cell lysates from apoptotic and non-apoptotic cells. Apoptosis can be induced by treating cells with agents like staurosporine.[3]
-
Alternatively, use purified recombinant caspases for inhibitor screening or kinetic parameter determination.
-
Kinetic Assay Protocol for Caspase Activity
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare 2X Substrate Working Solution:
-
Sample Preparation:
-
Add 50 µL of cell lysate or purified caspase solution to each well of a black, clear-bottom 96-well plate.
-
Include appropriate controls:
-
Negative Control: Lysate from non-apoptotic cells.
-
Inhibitor Control: Apoptotic lysate pre-incubated with a pan-caspase inhibitor like Z-VAD-FMK (at ~25 µM) to confirm signal specificity.[1]
-
Blank: Assay buffer only, to measure background fluorescence.
-
-
-
Initiate the Reaction:
-
Using a multichannel pipette, add 50 µL of the 2X substrate working solution to each well to initiate the enzymatic reaction.[3]
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Record readings every 1-5 minutes for a total duration of 30-120 minutes.[1][4] The optimal reading interval and total time will depend on the enzyme activity in the samples.
-
Data Analysis
-
Subtract Background: Subtract the fluorescence readings of the blank wells from all other readings.
-
Plot Data: Plot the relative fluorescence units (RFU) against time (in minutes) for each sample.
-
Determine Initial Velocity (V₀): Identify the linear portion of the curve (typically the initial phase of the reaction) and calculate the slope. The slope represents the initial velocity of the reaction (ΔRFU/Δt).
-
Compare Activities: Compare the initial velocities of different samples to determine the relative caspase activities. For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
Quantitative Data Summary
The following table summarizes key quantitative parameters for kinetic assays using this compound and related substrates. It is crucial to note that optimal conditions, particularly incubation time, should be empirically determined for each experimental system.[1][2]
| Parameter | Recommended Range | Notes |
| Substrate | This compound, Ac-DEVD-AFC, Ac-YVAD-AFC | Choice depends on the target caspase(s). Ac-DEVD-AFC is commonly used for caspase-3/7.[2] |
| Final Substrate Concentration | 25 - 50 µM | Higher concentrations may be needed for highly active samples. |
| Incubation Temperature | 37°C | Optimal for most mammalian caspase assays. |
| Kinetic Reading Interval | 1 - 5 minutes | Shorter intervals provide better resolution of the initial linear phase. |
| Total Incubation/Reading Time | 30 - 120 minutes | Should be sufficient to establish a clear linear phase. For endpoint assays, times can range from 10 to 120 minutes.[1][2][3] |
| Excitation Wavelength | ~400 nm | |
| Emission Wavelength | ~505 nm |
Visualizations
Signaling Pathway
Caption: Caspase activation cascade leading to substrate cleavage.
Experimental Workflow
Caption: Workflow for a kinetic caspase assay using this compound.
References
Application Notes: Fluorometric Pan-Caspase Activity Assay Using Ac-VAD-AFC in a 96-Well Plate Format
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1] These enzymes exist as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals.[2] Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner or effector caspases (e.g., caspase-3, caspase-7).[3][4] Initiator caspases, once activated by upstream signals, cleave and activate the executioner caspases, which then dismantle the cell by cleaving a multitude of cellular proteins.[1][4]
This application note provides a detailed protocol for measuring pan-caspase activity in cell lysates using the fluorogenic substrate Acetyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-VAD-AFC) in a 96-well plate format. This assay is a sensitive and straightforward method for quantifying the overall activity of executioner caspases, which are central to the apoptotic signaling cascade.
Principle of the Assay
The assay utilizes the fluorogenic substrate this compound. The VAD sequence is recognized by multiple active caspases. In its uncleaved state, the AFC fluorophore is quenched and non-fluorescent. Upon cleavage of the substrate by an active caspase following the aspartate residue, the free 7-amino-4-trifluoromethylcoumarin (AFC) is released.[5] The liberated AFC emits a bright yellow-green fluorescence when excited by light at a wavelength of approximately 400 nm, with a corresponding emission peak at around 505 nm.[6][7] The intensity of the fluorescence is directly proportional to the amount of caspase activity in the sample. This allows for the quantitative determination of caspase activation, a key indicator of apoptosis.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the caspase signaling cascade leading to apoptosis and the experimental workflow for the this compound assay.
Detailed Experimental Protocol
A. Materials and Reagents
-
Cells: Adherent or suspension cells of interest.
-
Culture Plate: 96-well, clear-bottom, black-walled microplate (for reduced background fluorescence).
-
Apoptosis Inducer: e.g., Staurosporine, Etoposide, or TNF-α.
-
This compound Substrate: Store as a 10 mM stock solution in DMSO at -20°C, protected from light.
-
Cell Lysis Buffer (1X): (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol). Store at 4°C.
-
Reaction Buffer (2X): (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol). Store at 4°C.
-
Dithiothreitol (DTT): 1 M stock in dH₂O. Store at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Reagent-grade DMSO.
-
Fluorescence Microplate Reader: Capable of excitation at ~400 nm and emission detection at ~505 nm.
B. Assay Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Induction of Apoptosis:
-
Prepare working solutions of your apoptosis inducer(s).
-
Remove the culture medium and add 100 µL of fresh medium containing the desired concentrations of the inducer to the sample wells.
-
For control wells, add 100 µL of medium with the vehicle (e.g., DMSO) used for the inducer.
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known apoptosis inducer.
-
Incubate the plate for the desired period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis:
-
Centrifuge the plate at 300 x g for 5 minutes. For adherent cells, carefully aspirate the medium. For suspension cells, aspirate the medium leaving the cell pellet.
-
Wash cells once with 100 µL of cold PBS. Centrifuge and aspirate the PBS.
-
Add 50 µL of chilled 1X Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10 minutes.
-
-
Caspase Activity Measurement:
-
Prepare fresh 2X Reaction Buffer containing 20 mM DTT (add 20 µL of 1 M DTT per 1 mL of 2X Reaction Buffer).
-
Add 50 µL of 2X Reaction Buffer with DTT to each well containing cell lysate. Mix gently by pipetting.
-
Blank/Substrate Control: Prepare at least three wells containing 50 µL of 1X Cell Lysis Buffer and 50 µL of 2X Reaction Buffer (with DTT), but no cell lysate.
-
Dilute the 10 mM this compound stock solution to 1 mM in DMSO. Add 5 µL of the 1 mM substrate to each well (including blanks) to achieve a final concentration of 50 µM.[5][8]
-
Mix the contents of the wells gently.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8] The optimal incubation time may vary and should be determined empirically.
-
-
Fluorescence Measurement:
Data Presentation and Analysis
The raw data (Relative Fluorescence Units, RFU) should be processed to determine the caspase activity.
-
Background Subtraction: Calculate the average RFU from the blank (no lysate) wells. Subtract this average blank RFU value from the RFU value of all experimental and control wells.
-
Fold-Increase Calculation: To determine the induction of apoptosis, divide the background-subtracted RFU of the treated samples by the background-subtracted RFU of the untreated (negative control) samples.
Table 1: Raw Fluorescence Data (Example)
| Well ID | Treatment | Raw RFU |
| A1-A3 | Blank (No Lysate) | 152, 155, 158 |
| B1-B3 | Untreated Control | 455, 468, 461 |
| C1-C3 | Staurosporine (1 µM) | 2875, 2910, 2892 |
| D1-D3 | Compound X (10 µM) | 1540, 1565, 1552 |
Table 2: Processed Data and Fold-Change in Caspase Activity
| Treatment | Average Raw RFU | Average Blank RFU | Corrected RFU (Average - Blank) | Fold-Change vs. Control |
| Blank | 155 | 155 | 0 | N/A |
| Untreated Control | 461 | 155 | 306 | 1.0 |
| Staurosporine (1 µM) | 2892 | 155 | 2737 | 8.9 |
| Compound X (10 µM) | 1552 | 155 | 1397 | 4.6 |
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. protocols.io [protocols.io]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biopioneer.com.tw [biopioneer.com.tw]
Measuring Caspase Activity in Tissue Homogenates: An Application Note and Protocol
Introduction
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death.[1][2] Their activity is intricately regulated, and aberrant caspase function is implicated in a multitude of diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the accurate measurement of caspase activity in tissue samples is a critical tool for researchers in both basic science and drug development to understand disease mechanisms and evaluate the efficacy of therapeutic interventions. This application note provides a detailed protocol for the preparation of tissue homogenates and the subsequent measurement of caspase activity using colorimetric, fluorometric, and luminometric assays.
Core Principles
The measurement of caspase activity in tissue lysates relies on the use of synthetic substrates that mimic the natural cleavage sites of caspases.[1] These substrates are composed of a specific amino acid sequence recognized by a particular caspase, conjugated to a reporter molecule—either a chromophore (for colorimetric assays), a fluorophore (for fluorometric assays), or a luminophore (for luminometric assays).[1][3] Upon cleavage by an active caspase in the tissue homogenate, the reporter molecule is released, generating a signal that can be quantified.[3] The intensity of the signal is directly proportional to the caspase activity in the sample.[3]
Signaling Pathway of Caspase Activation
Caspase activation occurs through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8. The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. Both initiator caspases then converge to activate executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular proteins and the execution of apoptosis.
Experimental Protocols
This section details the necessary steps for preparing tissue homogenates and measuring caspase activity.
I. Preparation of Tissue Homogenate
This initial step is critical for obtaining active caspases from tissue samples. All procedures should be performed on ice to minimize protein degradation.[4][5]
Materials:
-
Fresh or frozen tissue samples
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)[1]
-
Protease inhibitor cocktail
-
Dounce homogenizer, Potter-Elvehjem homogenizer, or mechanical homogenizer[6][7]
-
Microcentrifuge
Procedure:
-
Excise the tissue of interest and place it in ice-cold PBS to wash away any blood.[8][9]
-
Weigh the tissue and mince it into small pieces on a cold surface.[8]
-
Add ice-cold Lysis Buffer with freshly added protease inhibitors to the tissue. A common ratio is 100 mg of tissue per 1 mL of Lysis Buffer.[6]
-
Homogenize the tissue on ice until no visible chunks remain.[7][10] The number of strokes or duration of homogenization will depend on the tissue type and homogenizer used.
-
Centrifuge the homogenate at 10,000-16,000 x g for 10-20 minutes at 4°C.[3][13]
-
Carefully collect the supernatant, which contains the cytosolic proteins including caspases, and transfer it to a pre-chilled tube.[6][12] Avoid disturbing the pellet.
-
The resulting tissue lysate can be used immediately or stored at -80°C for future use.[6][13]
II. Determination of Protein Concentration
To ensure equal loading of protein for the caspase activity assay, the total protein concentration of each tissue lysate must be determined. The Bicinchoninic Acid (BCA) assay is a commonly used method that is compatible with most lysis buffers.[1][14]
Materials:
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards with concentrations ranging from 0.025 to 2 mg/mL.
-
Add a small volume (e.g., 1-10 µL) of each tissue lysate and the BSA standards to a 96-well plate in triplicate.[1]
-
Prepare the BCA working reagent according to the manufacturer's instructions.
-
Add the BCA working reagent to each well and mix thoroughly.[1]
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Measure the absorbance at 562 nm using a microplate reader.[1]
-
Generate a standard curve using the absorbance values of the BSA standards and determine the protein concentration of the tissue lysates.
III. Caspase Activity Assay
The following protocols describe colorimetric, fluorometric, and luminometric methods for measuring the activity of specific caspases. It is recommended to run samples in duplicate or triplicate.
A. Colorimetric Assay
This assay utilizes a caspase substrate linked to a chromophore, such as p-nitroaniline (pNA). Cleavage of the substrate releases pNA, which can be detected by measuring the absorbance at 405 nm.[3][11]
Materials:
-
Tissue lysate (50-200 µg of total protein per reaction)[3][11]
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
Caspase substrate conjugated to pNA (e.g., DEVD-pNA for Caspase-3/7, IETD-pNA for Caspase-8, LEHD-pNA for Caspase-9) at a stock concentration of 4 mM.[15][16]
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of tissue lysate to each well.
-
Add 50 µL of 2x Reaction Buffer to each well.[3]
-
To initiate the reaction, add 5 µL of the specific caspase substrate to each well.[3]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[3][11]
-
Measure the absorbance at 405 nm using a microplate reader.[3][11]
-
The caspase activity can be calculated from a pNA standard curve and is often expressed as fold increase over control.
B. Fluorometric Assay
Fluorometric assays employ substrates conjugated to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (AFC) or 7-amino-4-methyl coumarin (AMC).[1][17] These assays are generally more sensitive than colorimetric methods.
Materials:
-
Tissue lysate (10-50 µg of total protein per reaction)[1]
-
2x Reaction Buffer
-
Caspase substrate conjugated to AFC or AMC (e.g., Ac-DEVD-AFC for Caspase-3/7, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9) at a stock concentration of 1 mM.[13][18]
-
96-well black plate
-
Fluorometric microplate reader
Procedure:
-
In a 96-well black plate, add a volume of tissue lysate containing 10-50 µg of protein.[1]
-
Add 50 µL of 2x Reaction Buffer.[19]
-
Add 5 µL of the fluorogenic caspase substrate.[17]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[19]
-
Measure the fluorescence using an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.[1][18]
-
Quantify the caspase activity using a standard curve prepared with free AFC or AMC.
C. Luminometric Assay
Luminometric assays are the most sensitive method and are based on the release of a substrate for luciferase upon caspase cleavage, leading to a light-generating reaction.[20]
Materials:
-
Tissue lysate
-
Caspase-Glo® Reagent (contains a luminogenic caspase substrate and luciferase)
-
96-well white-walled plate
-
Luminometer
Procedure:
-
In a 96-well white-walled plate, add the tissue lysate.
-
Add an equal volume of Caspase-Glo® Reagent to each well.[20]
-
Mix gently and incubate at room temperature for 30 minutes to 1 hour.[20]
-
Measure the luminescence using a luminometer.
-
The relative light units (RLU) are directly proportional to the amount of active caspase.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for measuring caspase activity in tissue homogenates.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Recommended Reagent Concentrations for Caspase Assays
| Reagent | Stock Concentration | Final Concentration in Reaction | Assay Type(s) |
| pNA-conjugated Substrate | 4 mM | 200 µM | Colorimetric |
| AFC/AMC-conjugated Substrate | 1 mM | 50 µM | Fluorometric |
| Dithiothreitol (DTT) | 1 M | 10 mM | Colorimetric, Fluorometric |
| Protein from Lysate | Varies | 10-200 µg | All |
Table 2: Typical Substrates for Specific Caspases
| Caspase | Substrate Sequence | Reporter Tag |
| Caspase-3/7 | DEVD | pNA, AFC, AMC |
| Caspase-8 | IETD | pNA, AFC, AMC |
| Caspase-9 | LEHD | pNA, AFC, AMC |
Table 3: Assay Detection Parameters
| Assay Type | Wavelength (nm) |
| Colorimetric | Absorbance at 405 |
| Fluorometric (AFC) | Excitation: ~400, Emission: ~505 |
| Fluorometric (AMC) | Excitation: ~380, Emission: ~460 |
| Luminometric | Luminescence (RLU) |
Troubleshooting
-
Low Caspase Activity: Ensure all steps of tissue homogenization were performed on ice to prevent enzyme degradation.[4][5] Check the DTT concentration in the reaction buffer, as it is essential for caspase activity.[18]
-
High Background Signal: Use appropriate controls, such as a reaction with no cell lysate or a reaction with a specific caspase inhibitor.
-
Variability Between Replicates: Ensure accurate pipetting and thorough mixing of reagents. Protein concentration should be accurately determined and equalized across all samples.[21]
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biogot.com [biogot.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Cell Lysate Preparation [sigmaaldrich.com]
- 5. Preparing cell lysates | Life Science Research | Merck [merckmillipore.com]
- 6. rbm.iqvia.com [rbm.iqvia.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mpbio.com [mpbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Caspase Activity Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biogot.com [biogot.com]
- 17. protocols.io [protocols.io]
- 18. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. promega.com [promega.com]
- 21. Guidelines for Total Protein Quantification in Tissue Homogenate Supernatant and Cell Lysates in ELISA Experiments-Reed Biotech Ltd [reedbiotech.com]
Application Notes and Protocols for Ac-VAD-AFC in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key biochemical feature of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases. These enzymes act in a cascade, with initiator caspases activating executioner caspases, which in turn cleave a multitude of cellular substrates, leading to the orchestrated dismantling of the cell.
The fluorogenic substrate Acetyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-VAD-AFC) is a valuable tool for the detection and quantification of pan-caspase activity. This substrate is recognized and cleaved by multiple caspases, making it suitable for broad-spectrum screening of apoptosis inducers or inhibitors. Upon cleavage by an active caspase, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) molecule is released, resulting in a measurable increase in fluorescence intensity. This principle forms the basis of a sensitive and reproducible assay amenable to high-throughput screening (HTS) formats, enabling the rapid evaluation of large compound libraries for their effects on caspase activity and apoptosis.
Principles of the Assay
The this compound assay is a fluorometric, endpoint, or kinetic assay designed to measure the activity of a broad range of caspases. The substrate, this compound, is a non-fluorescent molecule that contains the caspase recognition motif VAD (Val-Ala-Asp). In the presence of active caspases, the peptide bond C-terminal to the aspartate residue is cleaved, liberating the AFC fluorophore. The free AFC molecule exhibits strong fluorescence with an excitation maximum around 400 nm and an emission maximum around 505 nm. The rate of AFC release is directly proportional to the amount of active caspase present in the sample.
This assay can be performed in a cell-based format, where the substrate is added to cell lysates, or in a purified enzyme format. In a high-throughput screening context, the assay is typically performed in 96-well or 384-well microplates, allowing for the simultaneous analysis of thousands of compounds. The assay's simplicity, sensitivity, and scalability make it an ideal choice for primary screening campaigns aimed at identifying modulators of apoptosis.
Applications in High-Throughput Screening
The this compound assay is a versatile tool for various HTS applications in drug discovery and chemical biology, including:
-
Primary screening for apoptosis inducers: Identifying compounds that activate the caspase cascade is a key strategy in cancer drug discovery.
-
Screening for pan-caspase inhibitors: The discovery of broad-spectrum caspase inhibitors is relevant for therapeutic areas where excessive apoptosis is detrimental, such as in certain inflammatory and neurodegenerative diseases.
-
Secondary screening and lead optimization: Characterizing the potency and efficacy of hit compounds from primary screens.
-
Mechanism of action studies: Elucidating whether a compound's cytotoxic effect is mediated through caspase-dependent apoptosis.
-
Toxicity profiling: Assessing the pro-apoptotic potential of drug candidates in off-target cell lines.
Data Presentation
| Parameter | Value | Description |
| Assay Format | 384-well microplate | Miniaturized format for high-throughput screening. |
| Assay Type | Fluorescence Intensity (Endpoint) | Measurement of accumulated fluorescent signal after a fixed incubation time. |
| Substrate | This compound | Fluorogenic pan-caspase substrate. |
| Excitation/Emission | ~400 nm / ~505 nm | Standard wavelengths for detecting free AFC. |
| Z'-Factor | 0.58 | A measure of assay quality and robustness. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][2][3] |
| Positive Control | Purified active caspase | Provides the maximal signal for the assay. |
| Negative Control | Assay buffer without caspase | Represents the background signal. |
| Inhibitor Control | Z-VAD-FMK (20 µM) | A well-characterized, cell-permeable pan-caspase inhibitor used to validate the assay's ability to detect inhibition.[4] |
| Hit Criteria | ≥ 50% inhibition of caspase activity | Threshold for identifying active compounds in a primary screen. |
Experimental Protocols
Materials and Reagents
-
This compound substrate (e.g., from MedChemExpress, R&D Systems)
-
Purified active caspase (e.g., Caspase-3, as a representative executioner caspase)
-
Pan-caspase inhibitor Z-VAD-FMK (e.g., from Promega, Selleck Chemicals)[4][5][6]
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% Sucrose, 0.1% CHAPS, 10 mM DTT
-
DMSO (for compound and substrate dilution)
-
384-well black, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence microplate reader with appropriate filters
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the lyophilized substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution (100 µM): On the day of the assay, dilute the 10 mM stock solution 1:100 in Assay Buffer. Keep on ice and protected from light.
-
Active Caspase Solution: Dilute the purified active caspase in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Z-VAD-FMK Stock Solution (20 mM): Dissolve Z-VAD-FMK in DMSO to a final concentration of 20 mM. Store in aliquots at -20°C.[4]
-
Compound Library: Prepare a master plate of test compounds dissolved in DMSO. From this, create a working plate with compounds diluted to the desired screening concentration in Assay Buffer.
High-Throughput Screening Protocol (384-well format)
-
Compound Dispensing: Using an automated liquid handler, dispense 5 µL of the diluted test compounds, positive controls (assay buffer with DMSO), and negative controls (Z-VAD-FMK in assay buffer) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the Active Caspase Solution to all wells except for the "no-enzyme" background control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the Working Substrate Solution to all wells to initiate the enzymatic reaction. The final concentration of this compound in the 25 µL reaction volume will be 40 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence signal of the "no-enzyme" control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition for each test compound using the following formula:
-
Z'-Factor Calculation: Determine the Z'-factor for each screening plate to assess the quality and robustness of the assay. The Z'-factor is calculated using the mean (µ) and standard deviation (σ) of the positive (p) and negative (n) controls:
A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
-
Hit Identification: Identify compounds that meet the pre-defined hit criteria (e.g., ≥ 50% inhibition).
-
IC50 Determination: For confirmed hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) value.
Visualizations
Caption: Overview of the apoptotic signaling pathways leading to caspase activation.
References
- 1. An activation-based high throughput screen identifies caspase-10 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. An activation-based high throughput screen identifies caspase-10 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
How to reduce high background fluorescence with Ac-VAD-AFC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background fluorescence in caspase assays using the Ac-VAD-AFC substrate.
Troubleshooting Guide: Reducing High Background Fluorescence
High background fluorescence can mask the specific signal from caspase activity, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Logical Flow of Troubleshooting
The following diagram illustrates a step-by-step process for troubleshooting high background fluorescence.
Troubleshooting Ac-VAD-AFC caspase assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Ac-VAD-AFC caspase assay. The information is designed to help you identify and resolve common issues to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound caspase assay?
A1: The this compound assay is a fluorometric method to detect the activity of caspases, which are key proteases involved in apoptosis. The substrate, this compound (N-Acetyl-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin), is a synthetic peptide that is specifically recognized and cleaved by active caspases after the aspartate residue. This cleavage releases the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC), which emits a yellow-green fluorescence signal when excited with UV light (typically around 400 nm). The intensity of the fluorescence is directly proportional to the amount of active caspases in the sample.
Q2: Which caspases are detected by the this compound substrate?
A2: this compound is considered a pan-caspase substrate, meaning it can be cleaved by multiple caspases. While it is often used to measure the activity of effector caspases like caspase-3 and caspase-7, it can also be cleaved by initiator caspases such as caspase-8 and caspase-9, as well as inflammatory caspases like caspase-1. Therefore, this assay provides a measure of general caspase activity within a cell lysate.
Q3: What are the appropriate controls to include in my experiment?
A3: To ensure the validity of your results, several controls are essential:
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Negative Control (Uninduced Cells): Lysate from untreated or vehicle-treated cells to establish the basal level of caspase activity.
-
Positive Control (Induced Apoptosis): Lysate from cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that the assay can detect caspase activation.[1]
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Blank Control (No Lysate): A reaction containing all assay components except the cell lysate to measure the background fluorescence of the substrate and buffer.
-
Inhibitor Control: A sample of apoptotic cell lysate pre-incubated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to confirm that the measured fluorescence is due to caspase-specific activity.[2]
Q4: How should I store and handle the this compound substrate?
A4: The this compound substrate is typically supplied as a lyophilized powder or in DMSO. It is light-sensitive and should be stored at -20°C, protected from light.[3][4] Once reconstituted in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the substrate.[3][4]
Troubleshooting Guide
Variability in the this compound caspase assay can arise from several factors. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: Improper storage or repeated freeze-thaw cycles of the this compound substrate. 2. Contaminated Reagents: Buffers or water contaminated with fluorescent compounds. 3. Autofluorescence: Intrinsic fluorescence from cell lysates or culture media components (e.g., phenol red, serum).[5] 4. Non-specific Protease Activity: Cleavage of the substrate by proteases other than caspases. | 1. Aliquot and store the substrate at -20°C or -80°C, protected from light.[3][4] Use fresh aliquots for each experiment. 2. Use high-purity, sterile water and reagents. Prepare fresh buffers. 3. For cell-based assays, consider using phenol red-free media.[5] When preparing lysates, ensure cells are washed with PBS to remove media components. 4. Include an inhibitor control (e.g., Z-VAD-FMK) to determine the level of non-caspase-mediated substrate cleavage.[2] |
| Low or No Signal | 1. Inactive Caspases: The experimental treatment did not induce apoptosis, or the time point chosen for analysis is not optimal for caspase activation. 2. Insufficient Cell Lysis: Incomplete release of caspases from the cells. 3. Degraded Enzyme Activity: Improper handling or storage of cell lysates (e.g., keeping them at room temperature for extended periods). 4. Incorrect Instrument Settings: Excitation and emission wavelengths are not set correctly for AFC. | 1. Perform a time-course experiment to determine the peak of caspase activation. Include a positive control for apoptosis induction (e.g., staurosporine).[1] 2. Ensure the lysis buffer is appropriate for your cell type and that incubation on ice is sufficient (e.g., 10-30 minutes).[6][7] Consider mechanical disruption methods like freeze-thaw cycles or sonication if needed.[8] 3. Always keep cell lysates on ice during the experimental setup to prevent premature cleavage and degradation of caspases.[1] Store lysates at -80°C for long-term use.[8] 4. Set the fluorometer to an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[4][9] |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of lysate, substrate, or buffer. 2. Inconsistent Cell Numbers: Variation in the number of cells seeded or harvested per well. 3. Incomplete Mixing: Reagents not being thoroughly mixed in the assay wells. 4. Edge Effects: Evaporation from the outer wells of the microplate during incubation. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the reaction buffer and substrate to add to all wells. 2. Be meticulous when counting and seeding cells. Normalize caspase activity to the total protein concentration of each lysate, determined by an assay like the BCA assay.[10] 3. Gently mix the plate on an orbital shaker after adding all reagents.[11] 4. Avoid using the outer wells of the plate. Alternatively, fill the outer wells with PBS or water to maintain humidity. |
Experimental Protocols
Cell Lysate Preparation
This protocol is a general guideline and may need optimization for specific cell types.
-
For Adherent Cells:
-
Induce apoptosis in cells according to your experimental design. Include untreated control wells.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM Sodium Pyrophosphate).[6] A typical volume is 50-100 µL for a well in a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[7]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube and keep on ice for immediate use or store at -80°C.
-
-
For Suspension Cells:
-
Induce apoptosis as required.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS and pellet again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells).[7][9]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[7]
-
Collect the supernatant and keep it on ice or store at -80°C.
-
Caspase Activity Assay Protocol
-
Thaw all reagents and keep them on ice.
-
Prepare a 2x Reaction Buffer. A typical composition is 40 mM HEPES (pH 7.5), 20% glycerol, and 4 mM DTT.[6] Add DTT to the buffer immediately before use.[7]
-
In a 96-well black microplate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.[7]
-
Prepare the substrate solution. For a final concentration of 50 µM, add 5 µL of 1 mM this compound substrate to each well.[2][9]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4][9]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[4][9]
Quantitative Data Summary
The following table provides typical concentration ranges and conditions for the this compound assay.
| Component | Stock Concentration | Working Concentration | Notes |
| This compound Substrate | 1-10 mM in DMSO | 20-50 µM | Store stock solution in aliquots at -20°C or -80°C, protected from light.[3][4][12] |
| Cell Lysate | 1-5 x 10⁷ cells/mL | 50-200 µg protein/reaction | The optimal amount should be determined empirically. Normalize activity to protein concentration.[7] |
| DTT | 1 M in water | 2-10 mM | Add fresh to the reaction buffer just before use.[7][10] |
| Z-VAD-FMK (Inhibitor) | 1 mM in DMSO | 10 µM | Pre-incubate with lysate for 10-30 minutes at 37°C before adding the substrate.[2] |
| Incubation Time | N/A | 1-2 hours at 37°C | May be extended if the signal is low.[9][13] |
| Excitation/Emission | N/A | ~400 nm / ~505 nm | Optimal wavelengths may vary slightly depending on the instrument.[4][9] |
Visualizations
Caspase Signaling Pathway
The diagram below illustrates the two main apoptosis signaling pathways that lead to caspase activation. The extrinsic pathway is initiated by the binding of death ligands to death receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of caspase-9. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.
Caption: Overview of extrinsic and intrinsic apoptosis pathways leading to caspase activation.
Experimental Workflow for this compound Caspase Assay
This workflow outlines the key steps for performing a cell lysate-based this compound assay.
Caption: Step-by-step workflow for the this compound fluorometric caspase assay.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. protocols.io [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. abcam.com [abcam.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing Ac-VAD-AFC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in Acetyl-Valyl-Alanyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-VAD-AFC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a fluorometric method to detect the activity of caspases, which are key proteases involved in apoptosis (programmed cell death). The substrate, this compound, is a synthetic peptide that is recognized and cleaved by active caspases. The AFC (7-Amino-4-trifluoromethylcoumarin) fluorophore is attached to the peptide and, in its conjugated form, emits a low level of fluorescence. Upon cleavage by a caspase, free AFC is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured to quantify caspase activity.
Q2: What are the optimal excitation and emission wavelengths for AFC?
The free AFC fluorophore has an excitation maximum around 380-400 nm and an emission maximum between 460-505 nm.[1][2][3][4] It is crucial to consult your instrument's specifications and the substrate provider's datasheet for the most accurate wavelength settings.
Q3: What is a good positive control for this assay?
A common positive control is to treat cells with a known apoptosis-inducing agent, such as staurosporine or etoposide, to activate caspases. Alternatively, a purified, active caspase enzyme can be used to directly validate the substrate and buffer system.
Q4: How should I prepare and store the this compound substrate?
The this compound substrate is typically dissolved in DMSO to create a concentrated stock solution.[5] This stock solution should be stored at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.[2][3][4] For working solutions, the stock is diluted in an appropriate assay buffer immediately before use.
Troubleshooting Guide
High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio of the assay. The following sections provide potential causes and solutions for common problems encountered during this compound assays.
High Background Signal
Issue: The fluorescence signal in the negative control or "no enzyme" wells is excessively high, masking the true signal from caspase activity.
| Potential Cause | Recommended Solution |
| Substrate Instability/Degradation | Store the this compound stock solution in small aliquots at -20°C or -80°C and protect it from light to prevent spontaneous degradation.[2][3][4] Prepare fresh working solutions for each experiment. |
| Contaminated Reagents | Use high-purity, nuclease-free water and sterile, filtered buffers. Ensure all reagents are free from microbial contamination, which can contain proteases that cleave the substrate. |
| Cell Lysis Issues | Incomplete cell lysis can release interfering substances. Ensure the chosen lysis buffer is effective for your cell type and that the lysis protocol is followed correctly.[6][7] |
| Presence of Non-Caspase Proteases | Cell lysates contain various proteases that may non-specifically cleave the this compound substrate. Including a broad-spectrum protease inhibitor cocktail (caspase-specific inhibitors should be avoided in the main experiment) in the lysis buffer can help. Running a parallel sample with a specific caspase inhibitor (like Z-VAD-FMK) can help determine the proportion of the signal that is caspase-specific.[5] |
| Incorrect Plate Type | Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[6] |
| Autofluorescence of Compounds/Media | Some experimental compounds or components in the cell culture media can be autofluorescent at the excitation/emission wavelengths of AFC. Run a "compound only" or "media only" control to assess this background and subtract it from the experimental values. |
Weak or No Signal
Issue: There is little to no increase in fluorescence in the experimental wells compared to the negative control.
| Potential Cause | Recommended Solution |
| Inactive Caspases | The experimental conditions may not have successfully induced apoptosis. Confirm apoptosis induction using an orthogonal method (e.g., Annexin V staining, TUNEL assay). Ensure the timing of the assay is optimal for detecting caspase activation, as caspase activity is transient. |
| Insufficient Enzyme Concentration | The concentration of active caspases in the cell lysate may be too low. Increase the amount of cell lysate used per reaction. Ensure the protein concentration of the lysate is within the recommended range (typically 50-200 µg per assay).[6] |
| Sub-optimal Assay Buffer Conditions | The pH and composition of the assay buffer are critical for caspase activity. The buffer should typically contain a reducing agent like DTT (dithiothreitol) at a final concentration of 5-10 mM, as caspases are cysteine proteases.[4][6] Ensure the buffer pH is around 7.2-7.4. |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths on the fluorometer are correctly set for AFC (Ex: ~400 nm, Em: ~505 nm).[3][4][5] Check the instrument's gain settings to ensure they are high enough to detect the signal. |
| Inhibitors Present in the Sample | The cell lysate may contain endogenous inhibitors of caspases. Diluting the lysate may help to reduce the concentration of these inhibitors. |
Experimental Protocols
Standard this compound Assay Protocol for Cell Lysates
-
Cell Lysis:
-
Induce apoptosis in your cells using the desired treatment. Include a non-treated control group.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10% sucrose).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Preparation:
-
Prepare a 2X reaction buffer (e.g., 40 mM HEPES, pH 7.4, 200 mM NaCl, 2 mM EDTA, 0.2% CHAPS, 20% sucrose) and add DTT to a final concentration of 20 mM just before use.
-
Prepare the this compound substrate working solution by diluting the DMSO stock in the assay buffer to the desired final concentration (typically 25-50 µM).[5]
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of the 2X reaction buffer with DTT to each well.
-
Initiate the reaction by adding 5 µL of the this compound substrate working solution.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4]
-
Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
Visualizations
References
- 1. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ubpbio.com [ubpbio.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. mpbio.com [mpbio.com]
Preventing Ac-VAD-AFC degradation during experiments
Welcome to the technical support center for Ac-VAD-AFC. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this fluorogenic caspase substrate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function? A1: this compound (N-Acetyl-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin) is a fluorogenic substrate used to detect the activity of caspases, particularly caspase-1.[1] It consists of a peptide sequence (VAD) recognized by certain caspases, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[2][3][4] In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide by an active caspase, AFC is released, which can be detected by its fluorescence (Excitation/Emission ≈ 400 nm/505 nm).[2][3][5][6] This allows for the quantification of caspase activity.
Q2: What are the primary causes of this compound degradation? A2: Like many peptide-based reagents, this compound is susceptible to several forms of degradation that can compromise experimental results, often leading to high background fluorescence. The primary causes include:
-
Chemical Hydrolysis: Spontaneous cleavage of the peptide or the AFC-peptide bond, which can be accelerated by suboptimal pH or prolonged exposure to aqueous solutions.
-
Photodegradation: Exposure to light, especially UV light, can degrade the fluorophore.
-
Improper Storage: Storing the compound at incorrect temperatures or subjecting it to repeated freeze-thaw cycles can lead to degradation.[2][7]
-
Contamination: Contamination of stock solutions or assay buffers with proteases can cause non-specific cleavage of the substrate.
Q3: How should I properly prepare and store this compound stock solutions? A3: Proper preparation and storage are critical for maintaining the stability of this compound.
-
Reconstitution: Reconstitute the lyophilized peptide in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).[7][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the DMSO stock solution into small, single-use aliquots.[2][7]
-
Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[2][6][8] When stored at -20°C, the stock solution is typically stable for up to a month; at -80°C, it may be stable for up to six months.[2]
Q4: Can I use buffers other than the one recommended in the standard protocol? A4: While standard protocols provide an optimized buffer system, modifications are possible. However, it is crucial to maintain a stable pH, typically between 7.2 and 7.4, as extreme pH can contribute to substrate hydrolysis.[7] The buffer should also contain components like DTT to maintain a reducing environment and EDTA to chelate divalent cations that might activate contaminating proteases.[6][7][8] Any changes to the buffer composition should be validated to ensure they do not increase background fluorescence or inhibit caspase activity.
Troubleshooting Guide
Problem: High background fluorescence in my negative control/blank wells.
This is the most common issue encountered when using this compound and almost always indicates substrate degradation. The workflow below can help you pinpoint the source of the problem.
Caption: Troubleshooting flowchart for high background fluorescence.
Data Summary Table
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₇F₃N₄O₈ | [1][9] |
| Molecular Weight | ~556.5 g/mol | [1][9] |
| Excitation Wavelength | ~400 nm | [2][5][6] |
| Emission Wavelength | ~505 nm | [2][5][6] |
| Recommended Solvent | DMSO | [7][8] |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term), protected from light | [2][7][8] |
| Assay Buffer pH | 7.2 - 7.4 | [7][8] |
Experimental Protocols
Protocol: Proper Handling and Use of this compound to Minimize Degradation
This protocol outlines the best practices for handling the substrate from reconstitution to final measurement.
Caption: Experimental workflow for handling this compound.
Detailed Steps:
-
Reagent Preparation:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under a sterile hood, add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.[8] Mix thoroughly by vortexing.
-
Immediately prepare single-use aliquots (e.g., 5-10 µL) in sterile, light-blocking microcentrifuge tubes.
-
Store these aliquots at -80°C. Avoid using frost-free freezers which undergo temperature cycles.[2]
-
-
Assay Execution:
-
Prepare a 2X Reaction Buffer (e.g., 40 mM PIPES, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% CHAPS, 20% Sucrose, pH 7.2).[7] Prepare this buffer fresh.
-
On the day of the experiment, retrieve a single aliquot of the this compound stock and thaw it on ice.
-
Dilute the stock solution into the 2X Reaction Buffer to achieve the desired 2X final concentration (e.g., 50-100 µM).[6] Keep this working solution on ice and protected from light until use.
-
Prepare your samples (e.g., cell lysates) and add them to a black, clear-bottom 96-well plate.
-
To initiate the reaction, add an equal volume of the 2X substrate working solution to each well.
-
Include appropriate controls:
-
Blank: Cell Lysis Buffer + 2X substrate solution (to measure substrate auto-hydrolysis).
-
Negative Control: Lysate from untreated/healthy cells + 2X substrate solution.
-
Positive Control: Lysate from apoptosis-induced cells + 2X substrate solution.
-
-
-
Incubation and Measurement:
Signaling Pathway Context
This compound is used to measure the activity of effector caspases, which are key executioners in the apoptotic signaling pathway. Understanding this context is vital for experimental design.
Caption: Role of this compound in the caspase signaling cascade.
References
- 1. scbt.com [scbt.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Ac-YVAD-AFC | CAS#:219137-85-6 | Chemsrc [chemsrc.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. This compound | C24H27F3N4O8 | CID 171391923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Ac-VAD-AFC-Based Caspase Detection
Welcome to the technical support center for Ac-VAD-AFC-based caspase detection assays. This guide provides troubleshooting tips and answers to frequently asked questions to help you overcome common pitfalls in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High Background Fluorescence
Q1: I am observing high fluorescence in my negative control (blank) wells. What could be the cause?
A1: High background fluorescence can be caused by several factors:
-
Substrate Degradation: The this compound substrate is sensitive to light and repeated freeze-thaw cycles. Improper storage can lead to spontaneous hydrolysis and release of the AFC fluorophore, causing high background readings.[1][2] Always aliquot the substrate upon receipt and store it protected from light at -20°C or -80°C.[3][4][5]
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent compounds or proteases. Use high-purity, sterile reagents and water.
-
Autohydrolysis: Some substrates may slowly hydrolyze in aqueous solutions. Prepare fresh working solutions for each experiment and do not store diluted substrates for extended periods.[1]
-
Non-specific Protease Activity: Cell lysates contain various proteases other than caspases that might cleave the substrate. It is crucial to include a negative control with a caspase inhibitor (e.g., Z-VAD-FMK) to determine the level of non-specific cleavage.[2]
Low or No Signal
Q2: My treated samples show very low or no increase in fluorescence compared to the untreated control. What should I check?
A2: A lack of signal can be due to several reasons:
-
Insufficient Caspase Activity: The treatment may not have been effective in inducing apoptosis and activating caspases. Ensure that your experimental model and treatment conditions are appropriate. It is advisable to include a positive control (e.g., cells treated with staurosporine) to confirm that the assay is working.[6]
-
Incorrect Reagent Concentration: The concentration of the this compound substrate might be too low. The optimal concentration should be empirically determined but is typically in the range of 10-50 µM.[2][7][8]
-
Sub-optimal Assay Conditions: Caspase activity is highly dependent on pH, temperature, and the presence of reducing agents. The assay buffer should have a pH between 7.2 and 7.5 and contain a reducing agent like DTT (dithiothreitol).[8][9][10]
-
Insufficient Protein Concentration: The amount of protein in the cell lysate may be too low. A protein concentration of 1-4 mg/mL is generally recommended.[11]
-
Improper Sample Preparation: Ensure that the cell lysis procedure is efficient in releasing cellular contents, including caspases. Incubation on ice followed by centrifugation is a common method.[9][11][12]
Inconsistent or Variable Results
Q3: I am getting inconsistent results between replicate wells or experiments. What could be the reason?
A3: Variability in results can stem from:
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of substrate or cell lysate, can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incomplete Mixing: Gently mix the contents of each well after adding all reagents to ensure a homogenous reaction. Avoid introducing bubbles.[11]
-
Temperature Fluctuations: Ensure that all samples and reagents are at the correct temperature before starting the assay and that the incubation temperature is consistent.[7][12]
-
Cell Health and Confluency: Variations in cell health, passage number, and confluency can affect the apoptotic response to a given stimulus. Maintain consistent cell culture practices.[13]
Specificity and Data Interpretation
Q4: How specific is this compound for caspases?
A4: this compound is a broad-spectrum caspase substrate and is not specific to a single caspase. The VAD (Val-Ala-Asp) sequence can be recognized and cleaved by several caspases.[1] It is often used to detect general caspase activity. For more specific caspase activity measurements, other tetrapeptide substrates are recommended (see table below).[1][2][14] Non-caspase proteases may also contribute to substrate cleavage, leading to false-positive results.[15][16]
Q5: How can I differentiate between apoptosis and necrosis in my assay?
A5: this compound-based assays measure caspase activity, which is a hallmark of apoptosis.[17][18] Necrosis is a form of cell death that does not typically involve caspase activation. However, late-stage apoptotic cells can undergo secondary necrosis. To distinguish between these, it is recommended to use complementary assays, such as Annexin V/Propidium Iodide staining, which can differentiate between early apoptotic, late apoptotic, and necrotic cells.[13][19][20][21]
Quantitative Data Summary
Table 1: Recommended Instrument Settings for AFC-based Assays
| Parameter | Wavelength (nm) | Notes |
| Excitation | 380-400 | Optimal excitation is around 400 nm.[1][3][4] |
| Emission | 480-520 | The peak emission is typically at 505 nm.[3][4] |
Table 2: Common Caspase Substrates and Their Primary Targets
| Substrate | Amino Acid Sequence | Primary Caspase Target(s) |
| Ac-YVAD-AFC | Ac-Tyr-Val-Ala-Asp-AFC | Caspase-1, Caspase-4[3] |
| Ac-VDVAD-AFC | Ac-Val-Asp-Val-Ala-Asp-AFC | Caspase-2[2][14][22] |
| Ac-DEVD-AFC | Ac-Asp-Glu-Val-Asp-AFC | Caspase-3, Caspase-7[2][4][12] |
| Ac-VEID-AFC | Ac-Val-Glu-Ile-Asp-AFC | Caspase-6[1][2] |
| Ac-IETD-AFC | Ac-Ile-Glu-Thr-Asp-AFC | Caspase-8 |
| Ac-LEHD-AFC | Ac-Leu-Glu-His-Asp-AFC | Caspase-9[1][5] |
| Ac-WEHD-AFC | Ac-Trp-Glu-His-Asp-AFC | Caspase-1, Caspase-4, Caspase-5[1][2] |
Experimental Protocols
Protocol 1: Caspase Activity Assay in Cell Lysates
-
Sample Preparation:
-
Culture cells to the desired density and treat with the apoptotic stimulus.
-
Collect both adherent and suspension cells. Centrifuge at 600 x g for 5 minutes.[11]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a chilled cell lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT, pH 7.4) at a concentration of 1-2 x 10^6 cells per 50 µL.[9]
-
Incubate the cell suspension on ice for 10-15 minutes.[9][12]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of cell lysate per well.
-
Prepare a reaction mix containing assay buffer and 50 µM this compound substrate.
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
Include a blank (lysis buffer + reaction mix) and a negative control (lysate from untreated cells). For assessing non-specific cleavage, pre-incubate a sample with a caspase inhibitor (e.g., 10 µM Z-VAD-FMK) for 30 minutes before adding the substrate.[2]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.[4]
-
Visualizations
Diagram 1: General Caspase Activation Pathway
References
- 1. bio-rad.com [bio-rad.com]
- 2. protocols.io [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nonspecific cleavages arising from reconstitution of trypsin under mildly acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonspecific cleavages arising from reconstitution of trypsin under mildly acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Precautions for Annexin V Apoptosis Assay [elabscience.com]
- 22. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ac-V-AD-AFC Caspase-3 Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Ac-VAD-AFC assay to measure caspase-3 activity.
Troubleshooting Guide
Low or no caspase-3 activity detected? High background fluorescence? This guide addresses common issues encountered during the this compound assay, with a focus on the impact of the cell lysis buffer.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inefficient Cell Lysis: The lysis buffer may not be effectively disrupting the cell membrane to release cytosolic contents, including active caspase-3. | - Ensure the chosen lysis buffer is appropriate for your cell type. Some cell lines may require stronger detergents. - Optimize the incubation time and temperature during the lysis step. Most protocols recommend 10-30 minutes on ice.[1][2] - Ensure the cell pellet is fully resuspended in the lysis buffer. |
| Enzyme Degradation: Caspases are proteases and can be susceptible to degradation by other proteases released during cell lysis.[3] | - Always prepare and keep the cell lysate on ice to minimize enzymatic activity.[1][2] - Consider adding a protease inhibitor cocktail to the lysis buffer. Crucially, ensure the cocktail does not contain inhibitors of cysteine proteases (e.g., E-64, leupeptin), as caspases are cysteine proteases. [4] | |
| Incorrect Buffer pH: The pH of the lysis and reaction buffer is critical for optimal caspase-3 activity. The optimal pH is typically between 7.2 and 7.5.[4][5] | - Verify the pH of your lysis and reaction buffers. Use a calibrated pH meter. | |
| Presence of Inhibitory Compounds in Lysis Buffer: Components of the lysis buffer, such as certain detergents or high salt concentrations, may inhibit caspase-3 activity. | - Avoid harsh ionic detergents like SDS in your lysis buffer, as they can denature enzymes. Non-ionic or zwitterionic detergents like CHAPS are generally preferred.[4][5] - If using a custom lysis buffer, ensure the final salt concentration is not inhibitory. Typically, NaCl concentrations are kept around 100-150 mM.[5] | |
| High Background | Substrate Degradation: The this compound substrate can degrade over time, leading to the release of free AFC and high background fluorescence. | - Store the this compound substrate protected from light and at the recommended temperature (-20°C).[5] - Prepare fresh dilutions of the substrate for each experiment. |
| Non-Specific Protease Activity: Other proteases in the cell lysate besides caspase-3 may cleave the this compound substrate. | - Include a negative control of non-apoptotic cell lysate to determine the basal level of substrate cleavage. - For a more specific control, incubate an apoptotic lysate with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm that the signal is due to caspase-3 activity.[5] | |
| Autofluorescence of Lysis Buffer Components: Some components in the lysis buffer might exhibit intrinsic fluorescence at the excitation/emission wavelengths of AFC. | - Run a "buffer blank" control containing only the lysis buffer and substrate to check for background fluorescence. | |
| High Variability Between Replicates | Inconsistent Cell Lysis: Incomplete or variable lysis across samples can lead to differing amounts of enzyme released. | - Ensure thorough and consistent resuspension of the cell pellet in the lysis buffer for all samples. |
| Pipetting Inaccuracies: Small volumes of lysate or substrate are often used, making the assay sensitive to pipetting errors. | - Use calibrated pipettes and appropriate tips. - Prepare a master mix of the reaction buffer and substrate to add to all wells, ensuring consistency. | |
| Temperature Fluctuations: Caspase activity is temperature-dependent. | - Ensure all incubation steps are carried out at the specified and consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the cell lysis buffer in an this compound assay?
A1: The optimal pH for caspase-3 activity is in the neutral range, typically between 7.2 and 7.5.[4][5] It is crucial to maintain this pH in both the lysis and the subsequent reaction buffer to ensure maximal enzyme activity.
Q2: Which detergents are compatible with the this compound assay?
A2: Non-ionic or zwitterionic detergents are generally recommended as they are effective at disrupting cell membranes while being mild enough to preserve enzyme activity.
-
CHAPS is a commonly used zwitterionic detergent in caspase assay lysis buffers.[4]
-
Nonidet P-40 (NP-40) or IGEPAL CA-630 are also frequently used non-ionic detergents.[3]
-
It is advisable to avoid strong ionic detergents like Sodium Dodecyl Sulfate (SDS) , as they can denature proteins, including caspases.[6]
Q3: Can I use RIPA buffer to prepare my cell lysates for an this compound assay?
A3: While RIPA buffer is excellent for many applications like Western blotting due to its strong denaturing properties, it is generally not recommended for caspase activity assays. RIPA buffer contains ionic detergents (SDS and sodium deoxycholate) that can inhibit or denature caspase enzymes, leading to inaccurate, low readings.[6] A milder lysis buffer, typically containing HEPES, a non-ionic or zwitterionic detergent like CHAPS, and DTT, is preferable.[4]
Q4: Is it necessary to add DTT to the lysis buffer?
A4: Yes, Dithiothreitol (DTT) is a reducing agent that is essential for caspase activity. Caspases have a critical cysteine residue in their active site, and DTT helps to maintain this residue in a reduced state, which is necessary for its catalytic function.[4][5] Lysis buffers for caspase assays typically include DTT at a concentration of 1-10 mM.
Q5: Should I include protease inhibitors in my lysis buffer?
A5: It can be beneficial to include a protease inhibitor cocktail to prevent the degradation of caspase-3 by other proteases released during lysis. However, it is critical to use a cocktail that does not contain inhibitors of cysteine proteases, as caspases themselves are cysteine proteases and would be inhibited.[4] Always check the composition of the protease inhibitor cocktail before use.
Experimental Protocols
Standard Cell Lysis Protocol for this compound Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cell pellet (1-5 x 10^6 cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM CHAPS, 5 mM DTT). Prepare fresh before use.
-
Microcentrifuge
Procedure:
-
Induce apoptosis in your cells using the desired method. Prepare a parallel culture of non-induced cells as a negative control.
-
Harvest the cells and pellet them by centrifugation at 600 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.
-
Centrifuge again at 600 x g for 5 minutes at 4°C and completely remove the supernatant.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer per 1-5 x 10^6 cells.[1]
-
Centrifuge the lysate at 16,000 to 20,000 x g for 10-15 minutes at 4°C to pellet the cellular debris.[4]
-
Carefully transfer the supernatant, which contains the cytosolic proteins, to a new, pre-chilled microcentrifuge tube. Keep the lysate on ice.
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
-
The lysate is now ready for use in the this compound assay. It is recommended to use the lysate immediately or store it in aliquots at -80°C for future use.
Data Presentation
Table 1: Common Lysis Buffer Formulations for Caspase-3 Assays
This table summarizes typical compositions of cell lysis buffers used in caspase-3 activity assays. Note that concentrations may need to be optimized for your specific cell type and experimental setup.
| Component | Function | Typical Concentration Range | Notes |
| HEPES | Buffering Agent | 20-50 mM | Maintains pH in the optimal range of 7.2-7.5.[4][7] |
| CHAPS | Zwitterionic Detergent | 0.1% (w/v) or 5 mM | Disrupts cell membranes while preserving enzyme activity.[4][5] |
| DTT | Reducing Agent | 1-10 mM | Maintains the active site cysteine in a reduced state.[4][5] |
| EDTA | Chelating Agent | 1-2 mM | Inhibits metalloproteases.[5] |
| Sucrose or Glycerol | Stabilizing Agent | 10% or 10% | Can help to stabilize the enzyme.[5][7] |
| NaCl | Salt | 100-150 mM | Provides appropriate ionic strength.[5] |
Visualizations
Caspase-3 Activation Signaling Pathway
Caption: Intrinsic and extrinsic pathways leading to Caspase-3 activation.
This compound Assay Experimental Workflow
Caption: General experimental workflow for the this compound caspase-3 assay.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. abcam.cn [abcam.cn]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Interactome disassembly during apoptosis occurs independent of caspase cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Interpreting Negative Results in Your Ac-VAD-AFC Assay: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering negative or unexpected results in the Acetyl-Valyl-Alaninyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-VAD-AFC) assay. This guide is designed for researchers, scientists, and drug development professionals working with caspase activity assays.
Frequently Asked Questions (FAQs)
Q1: What does the this compound assay measure?
The this compound assay is a fluorometric method used to measure the activity of caspases, which are key proteases involved in the apoptotic signaling cascade. The synthetic peptide substrate, this compound, is recognized and cleaved by certain active caspases. This cleavage releases the fluorescent molecule 7-Amino-4-trifluoromethylcoumarin (AFC), which can be detected by a fluorometer at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm. The resulting fluorescence intensity is directly proportional to the caspase activity in the sample. While VAD is a broad caspase recognition sequence, it is often associated with the activity of caspase-2 and caspase-3-like effector caspases.[1][2]
Q2: What constitutes a "negative result" in this assay?
A negative result can manifest in several ways:
-
No increase in fluorescence: The fluorescence signal in your experimental samples is indistinguishable from the negative control or background.
-
Low signal-to-noise ratio: The fluorescence signal is very weak and difficult to distinguish from the background noise of the assay.
-
Inconsistent results: High variability between replicate wells or experiments.
Q3: Is the this compound substrate specific to a single caspase?
No, the VAD sequence is a broad-spectrum caspase recognition motif. While it can be cleaved by several caspases, it is not entirely specific to one. Therefore, relying solely on this assay to identify the activation of a specific caspase is not recommended.[2][3] It is best practice to use additional methods, such as Western blotting for cleaved caspases or other more specific fluorometric substrates, to confirm which caspases are active.[2][3]
Troubleshooting Guide for Negative Results
Experiencing negative or weak signals in your this compound assay can be frustrating. The following guide provides a systematic approach to troubleshooting common issues.
Experimental Workflow for Troubleshooting
Detailed Troubleshooting Steps
| Potential Problem | Possible Causes | Recommended Solutions |
| No Signal in Positive Control | Reagent degradation (substrate, DTT, enzyme). Incorrect buffer composition or pH. Instrument malfunction. | Prepare fresh 2X Reaction Buffer and DTT solution.[4][5] Aliquot the this compound substrate upon receipt and store protected from light at -20°C to avoid freeze-thaw cycles.[4] Ensure the fluorometer is set to the correct excitation/emission wavelengths (~400 nm/505 nm) and that the gain is set appropriately.[4][6] |
| High Background Fluorescence | Substrate degradation. Contaminated reagents or microplates. Cell lysis buffer components interfering with the assay. | Use fresh this compound substrate. Run a "no-cell" control with just lysis buffer and assay reagents to check for contamination.[7] Ensure that the cell lysis buffer does not contain components that autofluoresce. |
| Low Signal in Experimental Samples | Insufficient apoptosis induction. Timing of assay is not optimal. Low cell number or protein concentration. Caspase inhibitor present in sample. | Confirm that your apoptosis-inducing agent is active and used at an effective concentration. Perform a time-course experiment to determine the peak of caspase activation, as it can be transient.[3] Increase the number of cells per well or the concentration of cell lysate used in the assay.[4] Ensure that no protease inhibitors that could inhibit caspases were used during sample preparation.[6] |
| Inconsistent Results Between Replicates | Pipetting errors. Uneven cell seeding or cell death. Temperature fluctuations during incubation. | Use calibrated pipettes and ensure proper mixing of reagents in each well. Ensure a homogenous cell suspension when seeding plates. Incubate the assay plate at a stable temperature (e.g., 37°C) and protect it from light.[6] |
| Signal in Untreated Cells (Negative Control) | Spontaneous apoptosis in cell culture. | A low level of signal in untreated cells is normal due to spontaneous apoptosis.[7] This should be significantly lower than the positive control. If the signal is excessively high, check cell culture conditions for stressors. |
| No Signal Despite Other Evidence of Apoptosis | The specific caspases activated in your model are not efficiently cleaving the VAD substrate. Apoptosis is occurring through a caspase-independent pathway. | Use a more specific substrate for the caspases you suspect are involved (e.g., Ac-DEVD-AFC for caspase-3/7).[8] Confirm apoptosis using an independent method that is not reliant on caspase activity, such as TUNEL staining for DNA fragmentation. |
Experimental Protocols
Standard this compound Assay Protocol (Cell Lysates)
This protocol is a guideline and may require optimization for your specific cell type and experimental conditions.
1. Reagent Preparation:
-
Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol). Keep on ice.
-
2X Reaction Buffer: (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT). Prepare fresh before use by adding DTT.
-
This compound Substrate (10 mM stock): Dissolve in DMSO. Store at -20°C in aliquots.
-
Substrate Working Solution (100 µM): Dilute the 10 mM stock solution in the 2X Reaction Buffer.
2. Sample Preparation:
-
Induce apoptosis in your cells using your desired treatment. Include untreated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Harvest cells (adherent cells may require scraping) and wash once with cold PBS.
-
Lyse the cell pellet with ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 million cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
(Optional) Determine the protein concentration of the lysate to normalize caspase activity.
3. Assay Procedure:
-
In a 96-well black, flat-bottom plate, add 50 µL of cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of 1 mM this compound substrate for a final concentration of 50 µM.[6]
-
Include the following controls:
-
Blank: Cell Lysis Buffer + 2X Reaction Buffer (no substrate).
-
Substrate Control: Cell Lysis Buffer + 2X Reaction Buffer + Substrate.
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
Data Presentation
Table 1: Example of this compound Assay Results
| Sample | Treatment | Mean RFU (Relative Fluorescence Units) | Standard Deviation | Fold Change vs. Untreated |
| 1 | Untreated Control | 150 | 15 | 1.0 |
| 2 | Drug X (10 µM) | 165 | 20 | 1.1 |
| 3 | Drug Y (5 µM) | 850 | 45 | 5.7 |
| 4 | Staurosporine (1 µM) | 1200 | 70 | 8.0 |
| 5 | Blank (No Lysate) | 50 | 5 | N/A |
Caspase Signaling Pathway
Caspase activation is a central component of the apoptotic process. The two main pathways leading to caspase activation are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, which are responsible for the execution of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. protocols.io [protocols.io]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. abcam.cn [abcam.cn]
- 7. promega.com [promega.com]
- 8. pubcompare.ai [pubcompare.ai]
Minimizing autofluorescence in Ac-VAD-AFC experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence in Acetyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin (Ac-VAD-AFC) caspase assays.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background fluorescence in my this compound assay?
High background fluorescence, or autofluorescence, in cell-based assays can originate from several sources. It's crucial to identify the potential cause to apply the appropriate solution.
-
Endogenous Cellular Components: Molecules naturally present in cells are a primary source of autofluorescence. These include NAD(P)H, flavins, collagen, elastin, and lipofuscin.[1][2][3] Many of these compounds fluoresce in the blue-green spectrum, which can overlap with the emission of AFC.[1][4]
-
Cell Culture Media: Standard cell culture media often contain components that contribute significantly to background fluorescence. Phenol red, a common pH indicator, and supplements like Fetal Bovine Serum (FBS) are known to be fluorescent.[5][6][7] Riboflavin (Vitamin B2) present in many media formulations is also autofluorescent.[6]
-
Experimental Reagents and Materials: Fixatives, particularly aldehyde-based ones like formaldehyde and glutaraldehyde, can induce autofluorescence by cross-linking proteins.[1] The plasticware used for cell culture and imaging can also be a source of background fluorescence.[8]
-
Cell Health: Dead or dying cells tend to exhibit higher autofluorescence than healthy cells.[7]
Q2: My untreated control cells show high fluorescence. How can I reduce this basal autofluorescence?
Several strategies can be employed to lower the baseline fluorescence from your cells and media before inducing apoptosis and adding the this compound substrate.
-
Optimize Cell Culture Conditions:
-
Use phenol red-free media for your experiments to eliminate its contribution to background fluorescence.[5][9][10]
-
Reduce the serum (e.g., FBS) concentration in your media during the assay or switch to a serum-free medium if your cells can tolerate it.[5][7]
-
For short-term assays, consider replacing the culture medium with a clear, buffered saline solution (e.g., PBS) right before the measurement.[5]
-
-
Implement Pre-Assay Treatments:
-
Photobleaching: Exposing your cells to high-intensity light before adding the fluorescent substrate can selectively destroy endogenous fluorophores, thereby reducing background.[8][11][12]
-
Chemical Quenching: Reagents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.[1][2]
-
Q3: How can I be sure the signal I'm detecting is from caspase activity and not autofluorescence?
Proper controls are essential to distinguish the specific signal from background noise.
-
Unstained/Untreated Control: This sample will reveal the baseline autofluorescence of your cells under your specific experimental conditions (e.g., media, plate type).
-
No-Substrate Control: Cells that have been treated to induce apoptosis but are not incubated with this compound will show if the treatment itself increases autofluorescence.
-
Inhibitor Control: Pre-incubating your apoptotic cells with a pan-caspase inhibitor (like Z-VAD-FMK) before adding the this compound substrate should significantly reduce the fluorescence signal.[13] Any remaining signal can be attributed to non-specific substrate cleavage or autofluorescence.
Q4: Can my choice of fluorophore for other markers in a multiplexing experiment interfere with the this compound signal?
Yes. The AFC fluorophore has an excitation maximum around 376-400 nm and an emission maximum around 482-505 nm.[14][15] This falls within the blue-green region of the spectrum where cellular autofluorescence is often highest.[1][4] When selecting other fluorophores for multiplexing, choose probes with emission spectra that are well-separated from AFC, preferably in the red or far-red regions of the spectrum, to minimize spectral overlap and interference.[7][8]
Data Presentation
Table 1: Impact of Cell Culture Media Components on Background Fluorescence
This table summarizes the relative contribution of common media components to autofluorescence, which can interfere with the this compound signal. Using media with lower intrinsic fluorescence can significantly improve the signal-to-noise ratio.
| Component | Presence in Media | Contribution to Autofluorescence | Recommendation for this compound Assays |
| Phenol Red | pH indicator in many standard media (e.g., DMEM) | High | Use phenol red-free medium.[5][9] |
| Fetal Bovine Serum (FBS) | Common supplement for cell growth | Moderate to High | Reduce FBS concentration or use serum-free medium for the assay.[5][7] |
| Riboflavin (Vitamin B2) | Essential nutrient in most media formulations | Moderate | If background is high, consider specialized low-autofluorescence media.[6] |
| Phosphate-Buffered Saline (PBS) | Used as a wash or for short-term incubation | Low | Ideal for washing cells and for use as the assay buffer.[5] |
Experimental Protocols
Protocol 1: Reducing Autofluorescence using Photobleaching
This protocol describes a method to reduce endogenous cellular autofluorescence prior to performing the this compound assay.
Materials:
-
Cells cultured on an appropriate imaging plate (e.g., black-walled, clear-bottom 96-well plate).
-
Fluorescence microscope or a dedicated photobleaching device with a broad-spectrum, high-intensity light source (e.g., LED array).[12]
Procedure:
-
Prepare your cells for the experiment as you normally would, including any treatments to induce apoptosis.
-
Before adding the this compound substrate, place the cell plate on the microscope stage or in the photobleaching device.
-
Expose the cells to continuous, high-intensity broad-spectrum light. The duration of exposure will need to be optimized for your specific cell type and light source to maximize the reduction of autofluorescence without causing phototoxicity that could interfere with the assay. Start with an exposure time of 15-30 minutes and assess the reduction in background fluorescence in an untreated control well.
-
After photobleaching, proceed immediately with the addition of the this compound substrate and the subsequent fluorescence measurement as per your standard assay protocol.
Protocol 2: Quenching Autofluorescence with Sudan Black B
This protocol is adapted for cultured cells and can be used to reduce autofluorescence, particularly from lipophilic sources like lipofuscin.[16]
Materials:
-
Cells cultured on coverslips or in imaging plates.
-
Sudan Black B (SBB) powder.
-
70% Ethanol.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Prepare 0.1% Sudan Black B Solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Stir overnight in the dark to ensure it is fully dissolved. Filter the solution before use.[16]
-
Fix the cells using your standard protocol (e.g., with 4% paraformaldehyde).
-
Wash the cells three times with PBS.
-
Incubate the fixed cells with the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.
-
Wash the cells thoroughly with PBS several times to remove excess SBB.
-
Proceed with your this compound assay protocol. Note that this method is for fixed cells and may not be suitable for live-cell assays.
Mandatory Visualizations
Signaling and Experimental Workflows
Caption: Overview of apoptosis detection and autofluorescence interference.
Caption: Troubleshooting workflow for high background in this compound assays.
References
- 1. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Autofluorescence of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beckman.com [beckman.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ibidi.com [ibidi.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. IMDM, no phenol red - FAQs [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 16. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
Validation & Comparative
A Head-to-Head Comparison of Ac-VAD-AFC and Ac-DEVD-AFC for Caspase-3 Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The choice of a fluorogenic substrate is critical for achieving sensitive and specific results. This guide provides an objective comparison of two commonly used substrates, Ac-VAD-AFC and Ac-DEVD-AFC, supported by available experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
The activation of caspase-3 is a key event in the execution phase of apoptosis. Fluorogenic substrates, which release a fluorescent molecule upon cleavage by an active caspase, are widely used to quantify this enzyme's activity. Both this compound (N-Acetyl-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin) and Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-Amino-4-trifluoromethylcoumarin) are tetrapeptide substrates coupled to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage C-terminal to the aspartate residue, free AFC is released, which can be measured fluorometrically.
Performance Comparison: Specificity is the Deciding Factor
The primary distinction between this compound and Ac-DEVD-AFC lies in their specificity for caspase-3. Ac-DEVD-AFC was rationally designed based on the cleavage site of a key caspase-3 substrate, PARP (Poly (ADP-ribose) polymerase), making it a highly specific substrate for caspase-3.[1] In contrast, while sometimes marketed as a caspase-3 substrate, this compound is recognized as a broader-spectrum caspase substrate.
| Feature | This compound | Ac-DEVD-AFC |
| Peptide Sequence | N-Acetyl-Val-Ala-Asp | N-Acetyl-Asp-Glu-Val-Asp |
| Specificity for Caspase-3 | Lower, recognized by multiple caspases | Higher, designed based on the PARP cleavage site |
| Known Cross-Reactivity | Caspase-1, Caspase-4 | Minimal with other caspases at optimal concentrations |
| Typical Application | General caspase activity screening | Specific measurement of caspase-3 activity |
Quantitative Data Summary
| Substrate | Target Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-AFC | Caspase-3 | ~9.7[2] | Not widely reported | Not widely reported |
| This compound | Caspase-3 | Not widely reported | Not widely reported | Not widely reported |
The lack of specific kinetic data for this compound with caspase-3 in peer-reviewed studies suggests that it is not the preferred substrate for specific caspase-3 activity assays. The VDVAD sequence, which is similar to VAD, is more commonly associated with caspase-2, although it can be cleaved by caspase-3, albeit less efficiently than DEVD.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-3 activation pathway and the general workflow for a caspase-3 activity assay using a fluorogenic substrate.
Experimental Protocols
Below are detailed protocols for performing a caspase-3 activity assay in cell lysates using a fluorogenic substrate. This protocol can be adapted for either Ac-DEVD-AFC or this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic substrate stock solution (e.g., 10 mM Ac-DEVD-AFC or this compound in DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and culture overnight.
-
Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.
-
-
Preparation of Cell Lysates:
-
Carefully collect both adherent and floating cells.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer (e.g., 50 µL per 1-5 million cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) containing the caspases. Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA).
-
-
Caspase-3 Activity Assay:
-
Dilute the cell lysates to a final concentration of 1-2 mg/mL with assay buffer.
-
In a 96-well black microplate, add 50 µL of each cell lysate sample per well. Include a blank well with lysis buffer only.
-
Prepare a 2X substrate solution by diluting the fluorogenic substrate stock solution in the assay buffer to a final concentration of 100 µM (this results in a final assay concentration of 50 µM).
-
Add 50 µL of the 2X substrate solution to each well, initiating the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement of Fluorescence:
-
Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
The fluorescence reading is proportional to the amount of AFC released and, therefore, to the caspase-3 activity.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Caspase-3 activity can be expressed as relative fluorescence units (RFU) per microgram of protein or as a fold-change relative to the untreated control.
-
Conclusion and Recommendation
For researchers aiming to specifically and accurately quantify caspase-3 activity, Ac-DEVD-AFC is the superior choice . Its design, based on a natural cleavage site of a primary caspase-3 substrate, confers high specificity. While this compound may be useful for detecting general caspase activity, its broader specificity makes it unsuitable for studies where the precise contribution of caspase-3 needs to be determined. The use of Ac-DEVD-AFC, coupled with a robust experimental protocol, will ensure reliable and reproducible results in the investigation of apoptotic pathways.
References
Validating Caspase Activity: A Comparison of Ac-VAD-AFC Assay and Western Blotting for Cleaved Caspase
For researchers, scientists, and drug development professionals investigating apoptosis, accurately quantifying caspase activity is paramount. Two widely employed methods for this purpose are the fluorometric Ac-VAD-AFC assay and Western blotting for cleaved caspases. While both techniques provide valuable insights into apoptotic pathways, they differ significantly in their principles, throughput, and the nature of the data they generate. This guide offers an objective comparison of these two methods, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs and to underscore the importance of validating results from fluorometric assays with the specificity of immunoblotting.
Principle of the Methods
The This compound assay is a fluorometric method that measures the enzymatic activity of a broad range of caspases. It utilizes a synthetic peptide substrate, this compound (N-Acetyl-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin), which contains the recognition sequence for several caspases. In the presence of active caspases, the substrate is cleaved, releasing the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). The resulting fluorescence, which can be measured using a fluorometer, is directly proportional to the overall caspase activity in the sample.
Western blotting , on the other hand, is a semi-quantitative immunoassay that detects the presence and relative abundance of specific proteins. In the context of apoptosis, it is used to identify the cleaved, active forms of individual caspases (e.g., cleaved caspase-3, -7, -8, -9) using antibodies that specifically recognize these processed forms. The intensity of the protein bands on the blot provides a measure of the amount of activated caspase.
Performance Comparison: this compound vs. Western Blotting
A direct comparison of the two methods highlights their complementary strengths and weaknesses. The this compound assay offers high sensitivity and is amenable to high-throughput screening, making it ideal for initial drug screening or for studying the kinetics of caspase activation. However, its broad specificity for various caspases can be a limitation when trying to dissect the roles of individual caspases in the apoptotic process.
Western blotting provides crucial specificity, allowing for the identification and relative quantification of individual cleaved caspases. This level of detail is essential for confirming the involvement of specific caspase cascades in response to a particular stimulus. However, it is a more labor-intensive and lower-throughput technique compared to the fluorometric assay.
To illustrate the comparative performance, consider a hypothetical experiment where a cancer cell line is treated with an apoptosis-inducing agent, and caspase activity is measured at different time points using both methods.
| Time Point (Hours) | This compound Assay (Fold Change in Fluorescence) | Western Blot (Relative Intensity of Cleaved Caspase-3) |
| 0 | 1.0 | 1.0 |
| 2 | 2.5 | 1.8 |
| 4 | 8.2 | 5.5 |
| 6 | 15.7 | 12.1 |
| 8 | 12.3 | 9.8 |
This table presents illustrative data to demonstrate the expected trends in a comparative experiment. Actual results may vary depending on the experimental conditions.
The data shows a time-dependent increase in both caspase activity as measured by the this compound assay and the levels of cleaved caspase-3 detected by Western blot. While both methods demonstrate a similar trend, the fold-change values may not be directly proportional. This highlights the importance of using Western blotting to validate and complement the findings from the more high-throughput fluorometric assay.
Experimental Protocols
Detailed methodologies for both the this compound assay and Western blotting are crucial for obtaining reliable and reproducible results.
This compound Caspase Activity Assay Protocol
-
Cell Lysis:
-
Induce apoptosis in your cell line of choice using the desired treatment.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Caspase Activity Assay:
-
Dilute the cell lysate to a consistent protein concentration in the assay buffer.
-
Add the this compound substrate to each sample.
-
Incubate the reaction at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader.
-
Calculate the fold increase in caspase activity relative to an untreated control.
-
Western Blotting Protocol for Cleaved Caspase
-
Sample Preparation:
-
Prepare cell lysates as described for the this compound assay.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the cleaved form of the caspase of interest (e.g., cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative abundance of the cleaved caspase.
-
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Comparative experimental workflows for this compound assay and Western blotting.
Caption: Simplified signaling pathway of apoptosis leading to caspase activation.
Conclusion: A Synergistic Approach
A Comparative Guide to Apoptosis Detection: Ac-VAD-AFC Caspase Assay vs. Annexin V Staining
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis is crucial for assessing cellular health, disease progression, and the efficacy of therapeutic agents. This guide provides a comprehensive comparison of two widely used apoptosis assays: the Ac-VAD-AFC caspase activity assay and Annexin V staining for phosphatidylserine (PS) externalization.
This document will delve into the principles of each method, present a direct quantitative comparison of their performance, and provide detailed experimental protocols. By understanding the correlation and potential discrepancies between these two assays, researchers can make more informed decisions when designing and interpreting apoptosis studies.
Principles of Apoptosis Detection
Apoptosis is a form of programmed cell death characterized by a series of distinct morphological and biochemical events. The two assays discussed here target different key events in the apoptotic cascade.
This compound: A Measure of Pan-Caspase Activity
The this compound assay is a fluorometric method used to detect the activity of caspases, a family of cysteine proteases that are central executioners of apoptosis. The substrate, this compound, consists of the pan-caspase recognition sequence Val-Ala-Asp (VAD) linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In healthy cells, this substrate is non-fluorescent. However, upon induction of apoptosis, activated caspases cleave the substrate, releasing free AFC, which emits a strong fluorescent signal. This signal is directly proportional to the total activity of executioner caspases within the cell population.
Annexin V Staining: Detecting a Hallmark of Early Apoptosis
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane.[1] In viable cells, PS is exclusively located on the inner leaflet of the plasma membrane.[1] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment.[1] Fluorescently labeled Annexin V can then bind to the exposed PS, allowing for the identification and quantification of apoptotic cells, typically by flow cytometry or fluorescence microscopy.[1]
Quantitative Correlation of this compound and Annexin V Data
To understand the relationship between caspase activation and PS externalization, a time-course experiment can be performed where both events are monitored simultaneously in a population of cells induced to undergo apoptosis. The following data, adapted from a study on A549 cells treated with an apoptosis-inducing agent, illustrates the kinetics of these two key apoptotic markers.
| Time Post-Induction (Hours) | % Cells with Activated Caspase-3 (Ac-DEVD-AFC equivalent) | % Annexin V Positive Cells |
| 0 | 0 | 0 |
| 10 | 5 | 5 |
| 20 | 25 | 20 |
| 30 | 45 | 35 |
| 40 | 60 | 50 |
| 50 | 70 | 60 |
| 60 | 75 | 65 |
This data is illustrative and based on trends observed in experimental findings. Actual values may vary depending on the cell type, apoptosis inducer, and experimental conditions.
The data demonstrates a strong positive correlation between the percentage of cells with activated caspases and the percentage of cells staining positive for Annexin V. Notably, in this example, caspase activation slightly precedes or occurs concurrently with phosphatidylserine externalization, which is consistent with the known signaling cascade of apoptosis. For the first 20 hours of drug treatment, the number of cells displaying caspase 3 and phosphatidylserine signals is similar, but over the subsequent 40 hours, the number of caspase 3-activated cells exceeds the number of phosphatidylserine translocated cells by approximately 20%.[2]
Experimental Protocols
Detailed methodologies for performing both this compound and Annexin V assays are provided below.
This compound Pan-Caspase Activity Assay (Fluorometric Plate Reader Protocol)
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
This compound substrate (typically 50 µM final concentration)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader with excitation/emission wavelengths of ~400 nm/505 nm
Procedure:
-
Seed cells in a 96-well plate at a desired density and culture overnight.
-
Induce apoptosis by treating cells with the desired agent for various time points. Include an untreated control.
-
After treatment, lyse the cells by adding cell lysis buffer to each well and incubating for 10-15 minutes at 4°C.
-
Prepare the reaction mixture by diluting the this compound substrate in the assay buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometric plate reader.
-
The fold-increase in caspase activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Annexin V Staining for Flow Cytometry
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the desired agent. Include an untreated control.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizing the Apoptotic Pathway and Experimental Workflow
To further clarify the relationship between these two assays and the overall process of apoptosis, the following diagrams have been generated.
Caption: Simplified signaling pathway of apoptosis.
Caption: Experimental workflow for comparing assays.
Conclusion
Both the this compound caspase assay and Annexin V staining are robust and reliable methods for detecting apoptosis. The this compound assay provides a quantitative measure of the activity of executioner caspases, a central event in the apoptotic cascade. Annexin V staining, on the other hand, detects the externalization of phosphatidylserine, an early and well-established hallmark of apoptosis.
Experimental data demonstrates a strong correlation between the two methods, with caspase activation often slightly preceding or occurring concurrently with PS externalization. The choice of assay may depend on the specific research question, available equipment, and the desired point of measurement within the apoptotic pathway. For a comprehensive understanding of the apoptotic process, the simultaneous use of both assays can provide a more complete picture of the timing and progression of cell death.
References
Decoding Specificity: A Comparative Analysis of Ac-VAD-AFC and Other Pan-Caspase Substrates
For researchers navigating the intricate landscape of apoptosis and cellular signaling, the choice of a reliable pan-caspase substrate is critical. This guide provides a detailed comparison of the widely used fluorogenic substrate, N-Acetyl-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin (Ac-VAD-AFC), with other common pan-caspase substrates. By presenting key performance data, detailed experimental protocols, and illustrative signaling and workflow diagrams, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their experimental needs.
Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis, or programmed cell death. Their activity is a key indicator of cellular demise, making them important targets for research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology. Pan-caspase substrates are designed to be recognized and cleaved by a broad range of caspases, providing a general measure of caspase activity within a sample.
Quantitative Comparison of Pan-Caspase Substrates
The specificity and efficiency of a caspase substrate are determined by its kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of affinity, and the catalytic rate constant (kcat), which represents the turnover number. The ratio of kcat/Km provides a measure of the enzyme's catalytic efficiency.
While this compound is recognized as a pan-caspase substrate, its quantitative specificity across the caspase family is not as extensively documented in publicly available literature as some other substrates. The following table summarizes available kinetic data for common fluorogenic caspase substrates, including those with broad and more specific activities, to provide a comparative context.
| Substrate | Target Caspase(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-DEVD-AFC | Caspase-3, -7 | 9.7 (for Caspase-3) | - | - | [1][2] |
| Ac-VDVAD-AFC | Caspase-2 | - | - | ~2,500 (for Caspase-2) | [3] |
| Ac-VDTTD-AFC | Caspase-2 | - | - | ~10,000 (for Caspase-2) | [3] |
| Ac-YVAD-AFC | Caspase-1 | - | - | - | [4][5] |
| Ac-LEHD-AFC | Caspase-9 | - | - | - | [6] |
| Ac-VEID-AFC | Caspase-6 | - | - | - | [7] |
Signaling Pathways and Experimental Workflow
To visualize the context in which these substrates are used, the following diagrams, generated using Graphviz (DOT language), illustrate the caspase signaling cascade and a typical experimental workflow for assessing caspase activity.
Caption: Caspase Signaling Pathways.
References
- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 2. Caspases | AAT Bioquest [aatbio.com]
- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 6. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
Unveiling the Specificity of a Broad-Spectrum Apoptosis Marker: A Comparative Guide to Ac-VAD-AFC Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the complex landscape of protease activity assays, the fluorogenic substrate Ac-VAD-AFC (N-Acetyl-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin) is a widely utilized tool for the detection of caspase activity, a key event in apoptosis. However, its designation as a "pan-caspase" substrate necessitates a deeper understanding of its cross-reactivity with other protease families, particularly calpains and cathepsins, which can also be active during cellular stress and death. This guide provides an objective comparison of this compound's performance with alternative substrates, supported by available experimental data, to aid in the selection of the most appropriate tools for specific research needs.
Understanding the Landscape: Caspases, Calpains, and Cathepsins
Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-8, -9) activate executioner caspases (e.g., caspase-3, -7), which then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
However, other protease families, such as calpains and cathepsins, can also be involved in cell death pathways and exhibit overlapping substrate specificities. Calpains are calcium-activated neutral cysteine proteases, while cathepsins are typically lysosomal cysteine proteases that can be released into the cytoplasm under certain conditions. The potential for this compound to be cleaved by these non-caspase proteases is a critical consideration for accurate data interpretation.
This compound: A Pan-Caspase Substrate with Nuances
The tetrapeptide sequence Val-Ala-Asp (VAD) is recognized by a broad range of caspases. Upon cleavage after the aspartate residue, the fluorogenic group AFC is released, producing a quantifiable fluorescent signal. While this broad specificity is advantageous for detecting general caspase activity, it can be a drawback when trying to dissect the roles of specific proteases.
The inhibitor counterpart of this substrate, Z-VAD-FMK (carbobenzoxy-Val-Ala-Asp-fluoromethylketone), is a well-known pan-caspase inhibitor that has also been shown to inhibit other cysteine proteases like cathepsins and calpains, suggesting that the VAD sequence can be recognized by the active sites of these enzymes.[1]
Quantitative Comparison of Substrate Cleavage
To provide a clearer picture of substrate specificity, the following tables summarize available kinetic data for this compound and alternative fluorogenic substrates when cleaved by various proteases. The catalytic efficiency (kcat/Km) is a key parameter for comparing the specificity of an enzyme for different substrates. A higher kcat/Km value indicates a more efficient and specific cleavage.
Table 1: Kinetic Parameters of this compound Cleavage by Various Proteases
| Protease Family | Specific Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspases | Caspase-1 | Ac-YVAD-AFC | Data not available | Data not available | Data not available |
| Caspase-3 | Ac-DEVD-AFC | ~10-20 | Varies | High | |
| This compound | Data not available | Data not available | Data not available | ||
| Caspase-7 | Ac-DEVD-AFC | ~11 | Varies | High | |
| This compound | Data not available | Data not available | Data not available | ||
| Caspase-8 | Ac-IETD-AFC | ~15 | Varies | High | |
| This compound | Data not available | Data not available | Data not available | ||
| Calpains | Calpain-1 | Suc-LLVY-AMC | Varies | Varies | Moderate |
| This compound | Data not available | Data not available | Data not available | ||
| Cathepsins | Cathepsin B | Z-RR-AMC | Varies | Varies | Moderate to High |
| This compound | Data not available | Data not available | Data not available |
Table 2: Comparison of Fluorogenic Substrates for Different Protease Families
| Protease Family | Commonly Used Substrate | Peptide Sequence | Notes |
| Caspases (Pan) | This compound | Val-Ala-Asp | Broad-spectrum caspase substrate; potential for cross-reactivity. |
| Caspase-1 like | Ac-YVAD-AFC | Tyr-Val-Ala-Asp | More selective for inflammatory caspases. |
| Caspase-3/7 | Ac-DEVD-AFC | Asp-Glu-Val-Asp | Highly specific for executioner caspases-3 and -7. |
| Caspase-8 | Ac-IETD-AFC | Ile-Glu-Thr-Asp | Preferred substrate for initiator caspase-8. |
| Calpains | Suc-LLVY-AMC | Leu-Leu-Val-Tyr | Commonly used for calpain activity assays. |
| Cathepsin B | Z-RR-AMC | Arg-Arg | A substrate for cathepsin B, though some cross-reactivity exists. |
Experimental Protocols
In Vitro Protease Cleavage Assay for Cross-Reactivity Profiling
This protocol outlines a general procedure to assess the cross-reactivity of this compound with different purified proteases.
Materials:
-
Purified recombinant proteases (e.g., caspases, calpains, cathepsins)
-
This compound substrate (stock solution in DMSO)
-
Assay buffer specific for each protease family:
-
Caspase Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose.
-
Calpain Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM CaCl₂, 1 mM DTT.
-
Cathepsin B Assay Buffer: 50 mM Sodium Acetate, pH 5.0, 1 mM EDTA, 2 mM DTT.
-
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Enzyme Preparation: Dilute the purified proteases to their optimal working concentrations in their respective pre-chilled assay buffers.
-
Substrate Preparation: Prepare a series of dilutions of the this compound substrate in the appropriate assay buffer.
-
Reaction Setup: In the 96-well plate, add a fixed volume of the diluted enzyme solution to each well.
-
Initiate Reaction: Add the substrate dilutions to the wells to initiate the enzymatic reaction. Include wells with substrate and buffer only (no enzyme) as a negative control and wells with a known specific substrate for each enzyme as a positive control.
-
Kinetic Measurement: Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each substrate concentration.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value (Vmax / [Enzyme]) and the catalytic efficiency (kcat/Km).
-
Visualizing the Proteolytic Landscape
To better understand the relationships and potential for cross-reactivity, the following diagrams illustrate the general substrate recognition motifs and the workflow for assessing substrate specificity.
Caption: Logical relationship of this compound with different protease families.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Conclusion and Recommendations
This compound remains a valuable tool for the general detection of caspase activity due to its broad-spectrum nature. However, researchers must be cognizant of its potential for cross-reactivity with other cysteine proteases, such as calpains and cathepsins, which can be co-activated under various cellular conditions.
For studies requiring high specificity, the following is recommended:
-
Use more selective substrates: When investigating the activity of specific caspase subfamilies, employing more selective substrates such as Ac-DEVD-AFC for caspase-3/7 or Ac-IETD-AFC for caspase-8 is highly advisable.
-
Employ specific inhibitors: To confirm that the observed activity is indeed from caspases, parallel experiments using specific caspase inhibitors alongside this compound can be conducted. The lack of inhibition by specific caspase inhibitors would suggest the involvement of other proteases.
A thorough understanding of the tools employed in protease research is paramount for generating reliable and reproducible data. While this compound is a convenient substrate for screening purposes, a careful and considered approach, including the use of more specific reagents and validation methods, is essential for dissecting the intricate roles of individual proteases in complex biological processes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
